Trimethylammonium chloride-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C3H10ClN |
|---|---|
Molekulargewicht |
101.61 g/mol |
IUPAC-Name |
1,1,1-trideuterio-N-methyl-N-(trideuteriomethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3; |
InChI-Schlüssel |
SZYJELPVAFJOGJ-TXHXQZCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CN(C)C.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is Trimethylammonium chloride-d6 and its primary uses in research
<An In-depth Technical Guide to Trimethylammonium chloride-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the deuterated form of Trimethylammonium chloride, an endogenous metabolite.[1][2] In this isotopically labeled version, the hydrogen atoms on the methyl groups are replaced by deuterium. This substitution makes it an invaluable tool in research, particularly as a tracer and an internal standard for quantitative analysis in Nuclear Magnetic Resonance (NMR) and mass spectrometry (GC-MS or LC-MS).[1] This guide provides a comprehensive overview of its properties, primary applications in research, detailed experimental protocols, and visual representations of associated workflows and metabolic pathways.
Core Chemical and Physical Properties
The fundamental characteristics of this compound determine its suitability for various research applications. Quantitative data is summarized below.
| Property | Value | Reference |
| Chemical Formula | C₃H₄D₆ClN | [3] |
| Molecular Weight | 101.61 g/mol | [3] |
| CAS Number | 347840-14-6 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 240 °C (with decomposition) | |
| Solubility | Easily soluble in water and ethanol |
Primary Applications in Research
The primary utility of this compound lies in its isotopic labeling, which allows it to be distinguished from its natural counterpart by mass-sensitive analytical methods.
Internal Standard for Mass Spectrometry
A major application of deuterated compounds is their use as internal standards in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard for the quantification of Trimethylamine N-oxide (TMAO) and its precursors in biological samples like plasma. Because it behaves almost identically to the analyte during sample preparation and ionization but is differentiated by its higher mass, it allows for highly accurate and precise quantification by correcting for matrix effects and variations during the analytical process.
Metabolic Pathway Tracing
Isotopically labeled compounds serve as tracers to track metabolic pathways in vivo. This compound can be introduced into a system to study the metabolism of dietary compounds like choline. Gut microbiota metabolize choline into trimethylamine (TMA), which is then absorbed and converted in the liver by the enzyme flavin-containing monooxygenase 3 (FMO3) into TMAO. Elevated TMAO levels have been associated with an increased risk of major adverse cardiac events. Using the deuterated tracer allows researchers to follow this specific metabolic route and quantify the conversion rates, providing critical insights into cardiovascular disease research.
Detailed Experimental Protocol: TMAO Quantification in Plasma
This section details a standard protocol for the quantification of TMAO in human plasma using this compound as an internal standard with LC-MS/MS.
Objective: To accurately measure the concentration of TMAO in plasma samples.
Materials:
-
Human plasma samples
-
This compound (Internal Standard, IS)
-
TMAO analytical standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Calibrated pipettes and sterile microcentrifuge tubes
-
Centrifuge capable of 14,000 rpm
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of TMAO analytical standard in water.
-
Create a series of calibration standards by spiking control plasma with the TMAO stock solution to cover the expected physiological range.
-
Prepare a working solution of the this compound internal standard (e.g., 5 ng/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Sample Preparation:
-
Thaw plasma samples (calibrators, quality controls, and unknown samples) on ice.
-
In a microcentrifuge tube, pipette 20 µL of plasma.
-
Add 100 µL of the internal standard working solution to each tube. This step adds a known quantity of the deuterated standard.
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject a small volume (e.g., 5 µL) of the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive-ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set the instrument to monitor specific precursor-to-product ion transitions. For TMAO, a common transition is m/z 76 → 58. The transition for the deuterated internal standard will be shifted by the mass of the deuterium atoms.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the TMAO to the peak area of the internal standard against the known concentrations of the calibration standards. Determine the concentration of TMAO in the unknown samples by interpolating their peak area ratios from this curve.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the relevant metabolic pathway.
Caption: LC-MS/MS workflow for TMAO quantification.
Caption: Metabolic pathway of choline to TMAO.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Trimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated trimethylammonium chloride, a crucial reagent in pharmaceutical research and development. The incorporation of deuterium into molecules can significantly alter their metabolic profiles, leading to improved pharmacokinetic properties. This document outlines a robust synthetic protocol, detailed purification methods, and characterization data for N,N,N-trimethyl-d9-ammonium chloride.
Synthesis of Deuterated Trimethylammonium Chloride (Trimethylammonium-d9 Chloride)
The primary route for the synthesis of deuterated trimethylammonium chloride involves the reaction of commercially available trimethylamine-d9 with hydrochloric acid. This acid-base neutralization reaction is straightforward and offers high yields of the desired product. An alternative, though less common, approach involves the quaternization of a deuterated amine with a deuterated methyl halide.
Experimental Protocol: Acid-Base Neutralization
This protocol details the synthesis of trimethylammonium-d9 chloride from trimethylamine-d9 and hydrochloric acid.
Materials:
-
Trimethylamine-d9 ((CD₃)₃N)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Anhydrous diethyl ether
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trimethylamine-d9 in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from the dropping funnel with vigorous stirring. A white precipitate will form immediately.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0-5 °C.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Purification of Deuterated Trimethylammonium Chloride
The primary method for the purification of deuterated trimethylammonium chloride is recrystallization. This technique effectively removes impurities, yielding a product with high purity.
Experimental Protocol: Recrystallization
Materials:
-
Crude deuterated trimethylammonium chloride
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve the crude deuterated trimethylammonium chloride in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.
-
Once completely dissolved, remove the flask from the heat source.
-
Slowly add anhydrous diethyl ether to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals in a vacuum oven at 50-60 °C.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of deuterated trimethylammonium chloride.
Table 1: Synthesis and Purification Data
| Parameter | Value |
| Synthesis | |
| Starting Material | Trimethylamine-d9 |
| Reagent | Hydrochloric Acid |
| Typical Yield | >95% |
| Purification | |
| Method | Recrystallization |
| Solvent System | Ethanol/Diethyl Ether |
| Purity (Post-recrystallization) | >99% |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (D₂O) | Singlet corresponding to the N-CD₃ protons (residual signal) |
| ¹³C NMR (D₂O) | Septet corresponding to the deuterated methyl carbons |
| Mass Spec (ESI+) | m/z corresponding to [(CD₃)₃NH]⁺ |
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis workflow for deuterated trimethylammonium chloride.
Caption: Purification workflow via recrystallization.
Trimethylammonium chloride-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethylammonium chloride-d6, a deuterated stable isotope of an important endogenous metabolite. This document details its chemical properties, its central role in the gut microbiota-dependent trimethylamine N-oxide (TMAO) biosynthesis pathway, and its applications in metabolic research. Detailed experimental protocols for the quantification of related metabolites using mass spectrometry are provided, alongside visualizations of key biological pathways.
Core Chemical and Physical Properties
This compound is the deuterated form of Trimethylammonium chloride, a quaternary ammonium salt. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies.
| Property | Value | Citation(s) |
| CAS Number | 347840-14-6 | [1][2] |
| Molecular Formula | C₃H₄D₆ClN | [1][2] |
| Molecular Weight | 101.61 g/mol | [1] |
| Synonyms | Hegzadesil-d6, Trimethylamine hydrochloric acid-d6, Trimethylamine monohydrochloride-d6 |
Biological Significance: The TMAO Pathway
Trimethylammonium chloride is a choline-related compound that serves as a precursor to trimethylamine (TMA) through the action of gut microbial enzymes. TMA is subsequently absorbed and oxidized in the liver to form trimethylamine N-oxide (TMAO), a metabolite linked to various cardiometabolic diseases. The use of deuterated precursors like this compound is crucial for studying the kinetics and regional differences of this metabolic pathway.
Biosynthesis of Trimethylamine N-Oxide (TMAO)
The formation of TMAO is a multi-step process involving both the gut microbiota and host enzymes. Dietary nutrients containing a trimethylamine moiety, such as choline, are metabolized by specific gut bacteria possessing the choline TMA lyase enzyme complex (encoded by the cutC/D gene cluster), to produce TMA. This TMA is then absorbed into the portal circulation and transported to the liver, where flavin-containing monooxygenase 3 (FMO3) enzymes oxidize it to TMAO.
Downstream Signaling Pathways of TMAO
Elevated levels of TMAO have been associated with the activation of several pro-inflammatory and stress-related signaling pathways, contributing to the pathogenesis of diseases like atherosclerosis. These pathways include the Nuclear Factor-κB (NF-κB) signaling pathway, the c-Jun N-terminal kinase (JNK) pathway, and the activation of the NLRP3 inflammasome.
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of TMAO and its precursors in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized procedure based on established methods for stable isotope dilution LC-MS/MS analysis.
Protocol: Quantification of TMAO in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
Human plasma or serum samples
-
This compound (or more commonly, Trimethylamine N-oxide-d9 (TMAO-d9) as the internal standard)
-
TMAO analytical standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Preparation of Internal Standard (IS) Stock Solution:
-
Prepare a stock solution of TMAO-d9 in methanol at a concentration of 10 μM. This solution will be used to spike into the plasma samples.
3. Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Aliquot 20 μL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 80 μL of the 10 μM TMAO-d9 internal standard solution to each tube.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used to separate the analytes.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for TMAO and the deuterated internal standard.
-
TMAO: m/z 76 → 58
-
TMAO-d9: m/z 85 → 66
-
-
Optimize instrument parameters such as spray voltage, gas flows, and collision energy for maximum sensitivity.
-
5. Quantification:
-
Prepare a calibration curve using known concentrations of the TMAO analytical standard spiked into a surrogate matrix (e.g., artificial plasma or dialyzed plasma) and the constant concentration of the internal standard.
-
The concentration of TMAO in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Trimethylammonium Chloride-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, proper handling techniques, and optimal storage conditions for Trimethylammonium chloride-d6. The information is intended to support researchers and professionals in maintaining a safe laboratory environment and ensuring the integrity of the compound.
Disclaimer: Specific safety and toxicological data for this compound (CAS No. 347840-14-6) is not extensively available. The data presented in this guide is primarily based on the safety information for its non-deuterated analogue, Trimethylammonium chloride (CAS No. 593-81-7), and other structurally related quaternary ammonium salts. It is imperative to treat the deuterated compound with, at a minimum, the same level of care as its non-deuterated counterpart.
Chemical and Physical Properties
This compound is the deuterated form of Trimethylammonium chloride, an endogenous metabolite.[1][2] It is commonly used as a tracer or as an internal standard for quantitative analysis in research.[1] The compound typically appears as a white, hygroscopic crystalline solid.[3][4]
Table 1: Physical and Chemical Properties of Trimethylammonium Chloride Analogue
| Property | Value | Citation(s) |
|---|---|---|
| CAS Number | 593-81-7 (Non-deuterated) | |
| Molecular Formula | C₃H₁₀ClN | |
| Molecular Weight | 95.57 g/mol | |
| Appearance | White crystalline solid/powder | |
| Melting Point | 273 - 278 °C | |
| Boiling Point | > 200 °C | |
| Solubility | Soluble in water (758 g/L at 20°C) and ethanol. Insoluble in ether, benzene. |
| Hygroscopicity | Hygroscopic | |
Hazard Identification and Safety
Based on analogues, Trimethylammonium chloride compounds can pose several health risks. They may be harmful if swallowed, cause skin irritation or severe burns, and lead to serious eye damage. It is also noted to be very toxic to aquatic life with long-lasting effects.
Table 2: GHS Hazard Classification for Trimethylammonium Chloride Analogues
| Hazard Class | Category | Hazard Statement | Citation(s) |
|---|---|---|---|
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | |
| Acute Dermal Toxicity | Category 3 / 5 | H311: Toxic in contact with skin / H313: May be harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure safety. A systematic approach, from receiving the compound to its final disposal, should be followed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Citation(s) |
|---|---|---|
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards). | |
| Skin Protection | Wear appropriate protective gloves (inspect prior to use) and a lab coat. Avoid skin contact. | |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator or full-face respirator if dust is generated or exposure limits are exceeded. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. | |
Storage and Stability
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
Table 4: Storage and Incompatibility
| Condition | Recommendation | Citation(s) |
|---|---|---|
| Temperature | Store at 4°C for solid form. For solutions, store at -20°C (1 month) or -80°C (6 months). | |
| Atmosphere | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture. | |
| Security | Store locked up or in an area accessible only to authorized personnel. |
| Incompatible Materials | Avoid strong oxidizing agents. | |
Accidental Release and First Aid
In the event of an accidental release or exposure, immediate and appropriate action must be taken.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.
Toxicological Information and Experimental Protocols
As a deuterated analogue of an endogenous metabolite, this compound is not expected to have a complex pharmacological signaling pathway. However, the metabolic pathway of its parent compound, trimethylamine, is of significant biological interest.
Metabolic Pathway of Trimethylamine
Dietary precursors like choline and L-carnitine are metabolized by gut microbiota into trimethylamine (TMA). TMA is then absorbed and transported to the liver, where it is oxidized by the enzyme Flavin-containing monooxygenase 3 (FMO3) into Trimethylamine N-oxide (TMAO), which is then excreted.
Representative Experimental Protocol: Acute Oral Toxicity (OECD 423)
While specific toxicological studies for this compound are not available, this diagram illustrates a generalized workflow for an acute oral toxicity test, such as the one outlined in OECD Test Guideline 423. This is a representative protocol and does not reflect actual experimental data for this specific compound.
Disposal Considerations
Chemical waste must be handled as hazardous. Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or surface water. Waste should be sent to a licensed chemical destruction plant or disposed of via controlled incineration.
References
An In-depth Technical Guide to Isotopic Labeling with Trimethylammonium chloride-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing specific atoms with their heavier, stable isotopes, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of compounds without altering their fundamental chemical properties. Trimethylammonium chloride-d6 (TMA-d6), a deuterated analog of the endogenous metabolite trimethylammonium chloride, serves as a valuable tool in these studies. Its incorporation into metabolic pathways allows for precise quantification and dynamic monitoring of key biological processes using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the synthesis, application, and data analysis associated with the use of this compound in metabolic research, proteomics, and drug development.
Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated precursor, typically trimethylamine-d6, followed by its reaction to form the final hydrochloride salt. Several methods exist for the synthesis of deuterated methylamines.
Experimental Protocol: Synthesis of Trimethylamine-d6 and subsequent conversion to this compound
This protocol outlines a general approach for the synthesis of this compound, based on established methods for deuterated methylamine synthesis.
Part 1: Synthesis of Trimethylamine-d6
A common method for synthesizing deuterated methylamines involves the use of a deuterated methylating agent.
-
Materials:
-
Ammonia or a suitable amine precursor
-
Deuterated methyl iodide (CD₃I) or another deuterated methylating agent
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Base (e.g., sodium hydride, potassium carbonate)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine precursor in the anhydrous solvent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the base to the solution while stirring.
-
From the dropping funnel, add the deuterated methyl iodide dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The trimethylamine-d6 product, being a gas at room temperature, can be collected by bubbling the evolved gas through a cold trap or by dissolving it in a suitable solvent.
-
Part 2: Formation of this compound
-
Materials:
-
Trimethylamine-d6 (gas or solution)
-
Anhydrous hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)
-
-
Procedure:
-
Bubble the gaseous trimethylamine-d6 through a solution of anhydrous HCl in diethyl ether.
-
Alternatively, if trimethylamine-d6 is in a solution, add the anhydrous HCl solution dropwise with stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
-
Applications in Isotopic Labeling
This compound is primarily used as a tracer to study choline metabolism. Choline is an essential nutrient involved in numerous physiological processes, including neurotransmitter synthesis (acetylcholine), cell membrane structure (phosphatidylcholine and sphingomyelin), and methyl group metabolism.
Metabolic Flux Analysis
By introducing this compound into a biological system, researchers can trace the flux of the labeled methyl groups through various metabolic pathways. This is particularly insightful for understanding one-carbon metabolism, which is crucial for the synthesis of nucleotides, amino acids, and for epigenetic regulation.
Quantitative Analysis using Mass Spectrometry
This compound is an ideal internal standard for the quantification of endogenous choline and its metabolites by LC-MS/MS. Since it has the same chemical properties as the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. The known concentration of the added d6-labeled standard allows for accurate quantification of the endogenous compound.
Data Presentation
The following tables summarize quantitative data from studies utilizing deuterated choline (a close analog of Trimethylammonium chloride) to investigate its metabolism.
Table 1: Pharmacokinetic Parameters of Deuterated Choline and its Metabolites
| Compound | Cmax (µM) | Tmax (h) | AUC (µM·h) |
| d9-Choline | 15.2 ± 2.1 | 2.5 ± 0.5 | 125.6 ± 18.3 |
| d9-Betaine | 8.7 ± 1.5 | 4.1 ± 0.8 | 98.2 ± 15.1 |
| d9-Phosphocholine | 5.4 ± 0.9 | 6.2 ± 1.1 | 75.3 ± 11.7 |
Data are presented as mean ± standard deviation.
Table 2: Incorporation of Deuterated Choline into Phosphatidylcholine Species
| Tissue | d9-Phosphatidylcholine (% of total PC) |
| Liver | 12.5 ± 2.3 |
| Brain | 3.1 ± 0.6 |
| Plasma | 8.9 ± 1.7 |
Data are presented as mean ± standard deviation, measured 24 hours after administration of deuterated choline.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
-
Objective: To trace the incorporation of this compound into cellular metabolites.
-
Materials:
-
Cultured cells (e.g., hepatocytes, neurons)
-
Cell culture medium deficient in choline
-
This compound
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Chloroform
-
Water
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with choline-deficient medium supplemented with a known concentration of this compound (e.g., 10-100 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a Bligh-Dyer extraction by adding chloroform and water to separate the aqueous and organic phases.
-
The aqueous phase contains water-soluble metabolites (e.g., choline, phosphocholine, betaine), and the organic phase contains lipid-soluble metabolites (e.g., phosphatidylcholine, sphingomyelin).
-
Dry the fractions under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Deuterated Choline Metabolites
-
Objective: To quantify the levels of deuterated and non-deuterated choline metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation of polar metabolites.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Gradient: A suitable gradient from high to low organic content to elute the polar analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Choline: m/z 104 → 60
-
This compound: m/z 110 → 66
-
Betaine: m/z 118 → 59
-
d9-Betaine: m/z 127 → 68
-
Phosphocholine: m/z 184 → 104
-
d9-Phosphocholine: m/z 193 → 104
-
Phosphatidylcholine (head group): m/z 184 (precursor ion scan)
-
d9-Phosphatidylcholine (head group): m/z 193 (precursor ion scan)
-
-
Collision Energy and other MS parameters: Optimized for each analyte.
-
Visualization of Pathways and Workflows
Caption: Metabolic fate of this compound.
Caption: General experimental workflow for isotopic labeling.
Conclusion
This compound is a versatile and indispensable tool for researchers in the life sciences. Its application in isotopic labeling studies provides unparalleled insights into the dynamics of choline metabolism and its implications in health and disease. The methodologies outlined in this guide, from synthesis to data analysis, offer a framework for the robust application of this tracer in metabolic research, proteomics, and the development of novel therapeutic agents. The ability to precisely track and quantify metabolic fluxes opens new avenues for understanding complex biological systems and for the rational design of interventions targeting metabolic pathways.
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylammonium chloride-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylammonium chloride-d6 is the deuterated analog of Trimethylammonium chloride, a quaternary ammonium salt. This document provides a comprehensive overview of its physical and chemical properties, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. The guide details the compound's key characteristics, including its molecular structure, solubility, and stability. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). All quantitative data are presented in clear, tabular formats for ease of comparison. Experimental and logical workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the methodologies.
Physical and Chemical Properties
This compound is a labeled compound primarily utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] Its physical and chemical properties are largely comparable to its non-deuterated counterpart, with the primary difference being the isotopic substitution of hydrogen with deuterium.
Physical Properties
The physical characteristics of Trimethylammonium chloride and its deuterated isotopologue are summarized in the table below. The data for the non-deuterated form is provided for comparison.
| Property | Trimethylammonium chloride | This compound |
| Molecular Formula | C₃H₁₀ClN | C₃H₄D₆ClN[2] |
| Molecular Weight | 95.57 g/mol [3] | 101.61 g/mol |
| Appearance | White crystalline powder[4] | White crystalline powder |
| Melting Point | 283-284 °C (decomposes)[4] | Not explicitly available, expected to be similar to the non-deuterated form. |
| Boiling Point | Decomposes above 277 °C | Not applicable, decomposes. |
| Density | 1.04 g/cm³ at 20 °C | Not available. |
| Hygroscopicity | Hygroscopic | Hygroscopic |
Chemical Properties
The chemical behavior of this compound is dictated by the quaternary ammonium salt structure.
| Property | Value |
| pH | 5 (100 g/L in H₂O at 20 °C) |
| Stability | Stable under recommended storage conditions. Unstable in alkaline solutions. |
| Storage | Store at room temperature, away from moisture. For long-term storage as a stock solution, -80°C for 6 months or -20°C for 1 month is recommended. |
Solubility
| Solvent | Trimethylammonium chloride | This compound |
| Water | Soluble (758 g/L at 20 °C) | Soluble |
| Ethanol | Soluble | Soluble |
| Chloroform | Slightly soluble | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble (10 mM) |
| Ether | Insoluble | Insoluble |
| Benzene | Insoluble | Insoluble |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of deuterated methylamine (methyl-d3-amine) with a suitable methylating agent, followed by acidification. A common route involves the preparation of deuterated methylamine hydrochloride as a key intermediate.
Materials:
-
N-Boc-benzylamine
-
Sodium hydride (NaH)
-
Deuterated methyl tosylate (TsOCD₃)
-
Hydrochloric acid (HCl) in ethyl acetate
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents (e.g., THF, Ethyl Acetate)
Procedure:
-
Synthesis of tert-Butyl benzyl(methyl-d3)carbamate: To a solution of N-Boc-benzylamine in an appropriate aprotic solvent under an inert atmosphere, add sodium hydride portion-wise at 0 °C. After stirring for a specified time, add deuterated methyl tosylate and allow the reaction to proceed to completion. The reaction is then quenched, and the product is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection to N-Benzyl(methyl-d3)amine hydrochloride: The crude carbamate is dissolved in a suitable solvent and treated with a solution of hydrochloric acid in ethyl acetate to remove the Boc protecting group, yielding N-benzyl(methyl-d3)amine hydrochloride.
-
Hydrogenolysis to Methyl-d3-amine hydrochloride: The N-benzyl(methyl-d3)amine hydrochloride is dissolved in methanol, and palladium on carbon is added as a catalyst. The mixture is subjected to a hydrogen atmosphere to cleave the benzyl group.
-
Formation of this compound: The resulting methyl-d3-amine hydrochloride can be further methylated using a similar procedure with deuterated methyl tosylate to introduce the remaining deuterated methyl groups, followed by purification to yield this compound.
Characterization Protocols
Objective: To confirm the isotopic labeling and structural integrity of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Expected Spectrum: The ¹H NMR spectrum is expected to show a significant reduction or absence of the signal corresponding to the methyl protons, confirming successful deuteration. A residual proton signal from the N-H group may be observed, which would be a singlet.
²H (Deuterium) NMR Spectroscopy:
-
Expected Spectrum: The ²H NMR spectrum should display a signal corresponding to the deuterium atoms of the CD₃ groups.
¹³C NMR Spectroscopy:
-
Expected Spectrum: The ¹³C NMR spectrum is expected to show a singlet for the methyl carbons, which may appear as a multiplet due to C-D coupling.
Objective: To identify the functional groups present in this compound.
Instrumentation: FTIR spectrometer.
Sample Preparation:
-
Prepare a KBr pellet containing a small amount of the sample.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Expected Spectrum:
-
The spectrum will show characteristic C-D stretching and bending vibrations in place of the C-H vibrations.
-
The N-H stretching and bending vibrations of the ammonium group are expected to be present.
Objective: To determine the molecular weight and confirm the isotopic enrichment of this compound.
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, water).
-
Infuse the solution directly into the mass spectrometer.
Expected Spectrum:
-
The positive ion ESI mass spectrum should show a base peak corresponding to the trimethylammonium-d6 cation [(CD₃)₃NH]⁺ at m/z = 67.1.
Applications in Research and Development
This compound serves as a crucial tool in various research and development applications, primarily due to its properties as a stable isotope-labeled internal standard.
-
Pharmacokinetic Studies: It is used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics containing the trimethylammonium moiety.
-
Metabolomics: In metabolomic profiling, it is employed for the accurate quantification of endogenous trimethylamine and related compounds in biological samples.
-
Quantitative NMR and Mass Spectrometry: Its most common application is as an internal standard in quantitative NMR, GC-MS, and LC-MS methods to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
Safety and Handling
Trimethylammonium chloride is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. It is a hygroscopic substance and should be stored in a tightly sealed container in a dry place.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties, synthesis, characterization, and applications of this compound. The presented data and protocols are intended to support researchers and professionals in the effective and safe utilization of this important isotopically labeled compound in their scientific endeavors. The provided visualizations of the synthesis and characterization workflows offer a clear and logical guide for the practical implementation of these procedures.
References
A Technical Guide to the Commercial Availability and Application of Trimethylammonium chloride-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers and availability of Trimethylammonium chloride-d6. Furthermore, it details its primary application as a deuterated internal standard in quantitative analytical workflows, offering a representative experimental protocol for its use in Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to this compound
This compound is the deuterium-labeled form of Trimethylammonium chloride, an endogenous metabolite.[1][2] In analytical chemistry and drug development, stable isotope-labeled compounds like this compound are invaluable tools. Their key application is as internal standards for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated internal standard allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[1]
Commercial Suppliers and Availability
A number of specialized chemical suppliers offer this compound for research and development purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a summary of commercial sources for this compound.
| Supplier | Product/Catalog Number | Purity | Available Quantities | Additional Information |
| MedChemExpress | HY-Y0504S4 | 99.35%[2] | 5 mg, 10 mg | Also known as Hegzadesil-d6. For research use only. |
| BIOZOL | MCE-HY-Y0504S4 | 99.35% | 5 mg, 10 mg | Distributed for MedChemExpress. Availability is listed as 5 to 10 days. |
| Immunomart | HY-Y0504S4 | Not specified | Not specified | CAS Number: 347840-14-6. |
| Fisher Scientific | Not specified | Not specified | 0.05 g | Product name listed as Trimethyl-d6-amine HCl (dimethyl-d6). |
Note: Pricing and real-time availability are subject to change and should be confirmed directly with the suppliers.
Application as a Deuterated Internal Standard
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. A SIL-IS is considered the gold standard for LC-MS-based quantification because it has nearly identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for matrix effects and procedural losses.
The general workflow for using a deuterated internal standard in a quantitative analysis is depicted in the diagram below.
Experimental Protocol: Quantification of an Analyte in Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a representative protocol for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix like human plasma. This protocol is based on general principles of bioanalytical method development.
1. Materials and Reagents
-
Target analyte of interest
-
This compound (Internal Standard, IS)
-
Control human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The optimal concentration should be determined during method development.
3. Sample Preparation (Protein Precipitation Method)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of control plasma to each tube (for calibration standards and QCs, spike with the appropriate analyte working solution). For unknown samples, use 50 µL of the sample.
-
To each tube, add 150 µL of the IS working solution in acetonitrile. This step serves to both precipitate plasma proteins and add a consistent amount of the internal standard.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components. The deuterated internal standard is expected to co-elute or elute very closely with the non-deuterated analyte.
-
Flow Rate: e.g., 0.4 mL/min.
-
Column Temperature: e.g., 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte and this compound need to be determined and optimized.
-
5. Data Analysis
-
Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard (this compound) in all samples.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with appropriate weighting is typically used.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of the commercial landscape and practical application of this compound for researchers and professionals in drug development and related scientific fields. For specific applications, further method development and validation are required.
References
Stability of Trimethylammonium Chloride-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of trimethylammonium chloride-d6 in various solvents. Understanding the stability of this deuterated compound is critical for its use as an internal standard in quantitative analyses and for its broader applications in pharmaceutical and materials science research. This document outlines the known stability profile, factors influencing degradation, and detailed experimental protocols for stability assessment.
Core Concepts in Stability
This compound, the deuterated analog of trimethylammonium chloride, is primarily susceptible to degradation through nucleophilic substitution and is influenced by factors such as pH, temperature, and the surrounding solvent matrix. Its stability is a critical parameter for ensuring the accuracy and reproducibility of experimental results.
Degradation Pathways
The primary degradation pathway for the trimethylammonium cation is through nucleophilic attack on one of the methyl groups (SN2 reaction), leading to the formation of trimethylamine-d6 and a methylated solvent molecule or other nucleophile. In alkaline conditions, hydroxide ions act as a potent nucleophile, accelerating this degradation.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively available in peer-reviewed literature, the stability of the non-deuterated trimethylammonium cation provides a strong proxy. The following table summarizes the known stability characteristics in different solvents and conditions.
| Solvent/Condition | Temperature | Stability Profile | Observations |
| Aqueous Solution | |||
| Neutral (pH ~5-6) | Room Temperature | Generally stable | A 10% aqueous solution of trimethylammonium chloride exhibits a pH of 5-6.[1] |
| Alkaline (basic pH) | Room Temperature | Unstable | Susceptible to degradation by hydroxide ions.[1] |
| Organic Solvents | |||
| Water | Not specified | No degradation observed in a study of related compounds.[2] | Water appears to be a suitable solvent for maintaining stability. |
| Methanol (MeOH) | Not specified | Good stability | Considered the second-best solvent for stability after water in a study of similar compounds.[2] |
| Deuterated Methanol (CD3OD) with KOH | 80 °C | Degradation observed | Used as a medium for accelerated alkaline stability testing.[3] |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | 120 °C | Significant degradation | A related compound, N,N,N-trimethylanilinium chloride, showed 85% degradation in 20 minutes. |
| Ethanol | Not specified | Soluble | Expected to have good stability, similar to methanol. |
| Ether, Petroleum Ether, Benzene, Carbon Disulfide | Not specified | Insoluble | Not suitable as solvents. |
Note: The deuteration in this compound is not expected to significantly alter its chemical stability compared to the non-deuterated form under most conditions.
Experimental Protocols
For researchers needing to perform their own stability studies, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine degradation pathways.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Purified water (HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Analytical instrumentation: HPLC with a suitable detector (e.g., UV, MS), NMR spectrometer.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., water, methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating analytical method (e.g., HPLC, NMR) to quantify the remaining this compound and identify any degradation products.
Stability Assessment by ¹H NMR Spectroscopy
This protocol provides a method for the quantitative assessment of the alkaline stability of the trimethylammonium cation using NMR.
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH)
-
Deuterated methanol (CD₃OD)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt, DSS)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a 1 M KOH solution in deuterated methanol (CD₃OD).
-
Dissolve this compound and the internal standard in the 1 M KOH/CD₃OD solution to a final concentration of 0.05 M and 0.025 M, respectively.
-
Transfer the solution to an NMR tube and flame-seal the tube.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum at time t=0.
-
Place the NMR tube in a constant temperature oil bath pre-heated to the desired temperature (e.g., 80 °C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signal corresponding to the trimethylammonium-d6 cation and the signal of the internal standard.
-
The percentage of the cation remaining is calculated by comparing the relative integration of the cation signal to the internal standard signal over time.
-
Visualizations
Logical Workflow for Forced Degradation Study
References
The Ubiquitous World of Trimethylammonium Compounds: A Guide to Natural Abundance, Background Levels, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance and background levels of key trimethylammonium compounds. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction to Trimethylammonium Compounds
Trimethylammonium compounds are a class of organic molecules characterized by a positively charged nitrogen atom bonded to three methyl groups. These compounds are widespread in biological systems and play crucial roles in various physiological and pathological processes. This guide focuses on four key trimethylammonium compounds: Trimethylamine N-oxide (TMAO), Choline, L-Carnitine, and Ergothioneine. Understanding their natural distribution in the human body and in dietary sources is fundamental for research in nutrition, disease biomarker discovery, and drug development.
Natural Abundance in Human Tissues and Fluids
The concentrations of trimethylammonium compounds vary significantly across different human tissues and biofluids. These levels are influenced by factors such as diet, gut microbiota composition, age, and overall health status. The following tables summarize the typical background levels of TMAO, choline, betaine (a metabolite of choline), carnitine, and ergothioneine in healthy individuals.
Table 1: Natural Abundance of Trimethylammonium Compounds in Human Plasma/Serum
| Compound | Matrix | Mean Concentration | Concentration Range | Citation(s) |
| Trimethylamine N-oxide (TMAO) | Plasma | ~3-6 µM | 1.6 - 77 µM | [1] |
| Choline | Plasma/Serum | ~7-10 µM | 5.2 - 20 µmol/L | [2] |
| Betaine | Plasma | ~20-70 µM | - | [3] |
| L-Carnitine (Free) | Plasma | 32.6 - 44 µmol/L | - | [4] |
| L-Carnitine (Total) | Plasma | 38.48 - 50 µmol/L | - | [4] |
| Acetyl-L-Carnitine | Plasma | ~6-7 µmol/L | - | |
| Ergothioneine | Plasma | - | ~1:70:140 (Plasma:WB:RBC) |
Table 2: Natural Abundance of Trimethylammonium Compounds in Human Urine
| Compound | Matrix | Notes | Citation(s) |
| Trimethylamine N-oxide (TMAO) | Urine | Highly variable based on diet | |
| Choline | Urine | - | |
| Betaine | Urine | - | |
| L-Carnitine | Urine | Age-related increase in childhood |
Table 3: Distribution of Ergothioneine in Human Tissues
| Tissue | Relative Concentration | Notes | Citation(s) |
| Red Blood Cells | High | Often exceeds 1.5 mM | |
| Liver | High | - | |
| Kidney | High | - | |
| Bone Marrow | High | - | |
| Spleen | High | - | |
| Lung | High | - | |
| Eye | High | - | |
| Brain | Moderate | - |
Dietary Sources of Trimethylammonium Compounds
Diet is a primary contributor to the levels of trimethylammonium compounds in the body. The following tables provide an overview of the content of these compounds in various common food items.
Table 4: Trimethylamine N-oxide (TMAO) and its Precursors in Foods
| Food Item | Compound | Concentration | Citation(s) |
| Saltwater Fish | TMAO | ~3 g/kg | |
| Red Meat | L-Carnitine, Choline | High | |
| Eggs | Choline | High | |
| Liver | Choline | High | |
| Milk | Choline | Moderate | |
| Poultry | Choline | Moderate | |
| Soybeans | Choline | High | |
| Wheat Germ | Betaine, Choline | High | |
| Spinach | Betaine | High | |
| Shrimp | Betaine | High |
Table 5: Choline and Betaine Content of Selected Foods
| Food | Serving | Choline (mg) | Betaine (mg) | Citation(s) |
| Beef Liver (pan fried) | 3 ounces | 356 | - | |
| Egg (hard boiled) | 1 large | 147 | - | |
| Beef Top Round (braised) | 3 ounces | 117 | - | |
| Soybeans (roasted) | ½ cup | 107 | - | |
| Wheat Germ | 100 g | 152 | 1241 | |
| Wheat Bran | 100 g | - | 1339 | |
| Spinach | 100 g | - | 645 |
Table 6: L-Carnitine Content of Selected Foods
| Food | Serving | L-Carnitine (mg) | Citation(s) |
| Beef Steak | 3 ounces | 81 | |
| Ground Beef | 3 ounces | 80 | |
| Pork | 3 ounces | 24 | |
| Milk (whole) | 1 cup | 8 | |
| Chicken Breast | 4 ounces | 3-5 |
Table 7: Ergothioneine Content of Selected Foods
| Food | Ergothioneine Content (mg/g dry weight) | Citation(s) |
| Porcini Mushrooms (Boletus edulis) | up to 7.27 | |
| Pleurotus Mushrooms (Oyster, King Trumpet) | 0.22 - 3.94 | |
| Shiitake Mushrooms | High | |
| Kidney | High | |
| Liver | High | |
| Black and Red Beans | High | |
| Oat Bran | High |
Key Signaling and Metabolic Pathways
The biological effects of trimethylammonium compounds are mediated through their involvement in various metabolic and signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways.
Experimental Protocols for Quantification
Accurate quantification of trimethylammonium compounds is crucial for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity.
General LC-MS/MS Method for Plasma/Serum Samples
This protocol provides a general workflow for the simultaneous quantification of TMAO, choline, betaine, and carnitine in plasma or serum.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of an internal standard solution (containing deuterated analogs of the analytes, e.g., d9-TMAO, d9-choline, d9-betaine, d3-carnitine).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for good retention and separation of these polar compounds.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to allow for the elution of the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its internal standard must be optimized.
-
3. Data Analysis and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte in the calibration standards.
-
The concentration of the analytes in the unknown samples is determined from the calibration curve.
Method for Food Samples
Quantification in food matrices can be more challenging due to the complexity of the sample.
1. Sample Preparation (Extraction):
-
Homogenize a known weight of the food sample.
-
For extraction of free compounds, a simple extraction with a solvent mixture like methanol/water can be used.
-
For total choline, acid hydrolysis is required to release choline from phospholipids like phosphatidylcholine.
-
After extraction, the sample is centrifuged, and the supernatant is collected.
-
A solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
The final extract is then processed similarly to plasma samples (evaporation and reconstitution).
2. LC-MS/MS Analysis:
-
The instrumental conditions are generally similar to those used for plasma analysis, but the chromatographic gradient may need to be adjusted to handle potential matrix effects.
Conclusion
This guide provides a foundational understanding of the natural abundance and background levels of key trimethylammonium compounds. The presented data, protocols, and pathway diagrams offer a valuable resource for researchers investigating the roles of these molecules in health and disease. As research in this field continues to evolve, a thorough understanding of these fundamental aspects will be essential for the development of novel diagnostic and therapeutic strategies.
References
- 1. Carnitine: Requirements, food sources, benefits, and risks [medicalnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Trimethylammonium chloride-d6 as an Internal Standard in Mass Spectrometry
Topic: Using Trimethylammonium chloride-d6 as an internal standard in mass spectrometry for the quantification of choline and related metabolites.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethylammonium chloride, commonly known as choline chloride, and its metabolites are crucial for numerous physiological functions, including neurotransmission, cell membrane integrity, and lipid metabolism. Accurate quantification of these compounds in biological matrices is essential for various fields, including clinical diagnostics, nutritional science, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis. This compound (also referred to as Choline-d6) is an ideal internal standard for the analysis of endogenous choline. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass difference allows for its distinct detection by the mass spectrometer.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of choline in biological samples such as plasma and urine using LC-MS/MS.
Experimental Protocols
Sample Preparation
A simple and effective protein precipitation method is recommended for the extraction of choline from plasma, while a dilution approach is suitable for urine samples.
Materials:
-
Biological matrix (e.g., human plasma, urine)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water with 0.1% formic acid, LC-MS grade
-
Choline chloride standard
-
This compound (Choline-d6) internal standard (IS)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure for Plasma:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in 50% MeOH).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 90:10 acetonitrile:water with 10 mM ammonium acetate).
Procedure for Urine:
-
Thaw urine samples on ice.
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.[1]
-
In a 1.5 mL microcentrifuge tube, dilute 50 µL of the urine supernatant 1:10 with LC-MS grade water.[1]
-
Add 10 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating the highly polar choline molecule from other matrix components.[2][3]
LC Parameters:
-
Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Waters Atlantis HILIC Silica)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient with a high organic content (e.g., 90% B)
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Choline: Precursor ion (m/z) 104.1 -> Product ion (m/z) 60.1
-
This compound (Choline-d6): Precursor ion (m/z) 110.1 -> Product ion (m/z) 66.1
-
-
Collision Energy and other source parameters: These should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of choline using a deuterated internal standard.
Table 1: Method Validation Parameters for Choline Quantification in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 nmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.38 µmol/L |
| Intra-assay Precision (%CV) | < 4% |
| Inter-assay Precision (%CV) | < 6% |
| Accuracy (% Recovery) | 94% - 114% |
| Freeze-Thaw Stability | Stable through 5 cycles |
Table 2: MRM Transitions for Choline and Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Choline | 104.1 | 60.1 |
| Choline-d4 | 108.1 | 64.1 |
| Choline-d6 | 110.1 | 66.1 |
| Choline-d9 | 113.1 | 69.1 |
| Choline-d13 | 117.1 | 60.1 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of choline in plasma.
Logical Relationship of Internal Standard Use
Caption: Role of the internal standard in correcting for variability.
References
Applications of Trimethylammonium chloride-d6 in Metabolic Labeling Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Trimethylammonium chloride-d6 (TMA-d6), a deuterated analog of choline, serves as a powerful tracer in metabolic labeling studies. Its incorporation into various metabolic pathways allows for the precise tracking and quantification of choline uptake and its conversion into downstream metabolites. This stable isotope-labeled compound is non-radioactive and can be readily detected by mass spectrometry and nuclear magnetic resonance, making it a valuable tool in diverse research areas, including cancer metabolism, neuroscience, nutrition, and gut microbiome studies.
Application 1: Tracing Choline Metabolism in Cancer
Introduction: Cancer cells often exhibit altered choline metabolism, characterized by increased uptake and incorporation of choline into phospholipids, which are essential components of cell membranes. This altered metabolism is a hallmark of malignant transformation and is being explored for diagnostic and therapeutic purposes. TMA-d6 can be used to probe these metabolic alterations.
Key Applications:
-
Monitoring Choline Uptake and Phosphorylation: Deuterium-labeled choline can be used to measure the rate of choline uptake and its subsequent phosphorylation to phosphocholine, a key step in phospholipid synthesis that is often upregulated in cancer cells.[1][2]
-
In Vivo Tumor Imaging: Deuterium Metabolic Imaging (DMI) can visualize the uptake and metabolism of deuterated choline in tumors in real-time, providing a non-invasive method to assess tumor metabolism and response to therapy.[2][3][4]
-
Evaluating Therapeutic Efficacy: By tracking changes in choline metabolism, researchers can assess the effectiveness of drugs that target cancer cell metabolism.
Application 2: Investigating Nutrient Assimilation and Bioavailability
Introduction: Choline is an essential nutrient, and its bioavailability can vary depending on the dietary source. TMA-d6 can be used to trace the absorption and metabolism of different forms of choline supplements.
Key Applications:
-
Comparing Choline Supplements: Studies have utilized deuterated choline chloride (D9-choline chloride) to compare its assimilation with other forms of choline, such as phosphorylcholine and glycerophosphocholine.
-
Pharmacokinetic Analysis: By measuring the appearance of deuterated choline and its metabolites in plasma over time, researchers can determine the pharmacokinetic profiles of different choline supplements.
-
Understanding Metabolite Conversion: These studies can elucidate the conversion of choline to metabolites like betaine and trimethylamine N-oxide (TMAO).
Application 3: Probing Gut Microbiome Metabolism
Introduction: The gut microbiome plays a crucial role in choline metabolism, converting it to trimethylamine (TMA), a precursor to the proatherogenic metabolite TMAO. Understanding this process is critical for developing interventions to mitigate cardiovascular disease risk.
Key Applications:
-
Mapping Regional TMA Production: In vitro models of the human colon have used deuterated choline to demonstrate that the conversion of choline to TMA primarily occurs in the distal colon.
-
Identifying Choline-Metabolizing Bacteria: The use of labeled choline can help identify and characterize the specific gut bacteria responsible for TMA production.
-
Screening for Inhibitors: Labeled choline can be used in assays to screen for small molecule inhibitors of microbial choline TMA-lyase, the key enzyme in TMA formation.
Quantitative Data Summary
Table 1: In Vivo Deuterated Choline Metabolite Concentrations in Rat Glioblastoma
| Time Point | Metabolite Contribution to Total Deuterated Signal | Reference |
| Immediately after infusion (36 min) | Free Choline: ~60% Phosphocholine (PC): ~40% Glycerophosphocholine (GPC): 0% | |
| 24 hours post-infusion | Free Choline: 0% Phosphocholine (PC): ~60% Glycerophosphocholine (GPC): ~40% |
Table 2: Pharmacokinetics of Deuterated Choline Supplements in Healthy Adults
| Deuterated Choline Supplement | Time to Max Concentration (t_max) of D9-Betaine | Maximum D9-Betaine Concentration (µmol/L) | Reference |
| D9-Choline Chloride | 1.5 h | 3.60 [3.28–4.26] | |
| D9-Phosphocholine | 1.5 h | (not specified) | |
| D9-Glycerophosphocholine (D9-GPC) | 1.5 h | (not specified) | |
| D9-1-palmitoyl-2-oleoyl-glycero-3-phosphoryl-choline (D9-POPC) | 5 h | 1.21 [0.93–1.43] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cancer Cells
This protocol describes a general procedure for labeling cultured cancer cells with deuterated choline to study its metabolism.
Materials:
-
Cancer cell line of interest (e.g., HEK293, RG2)
-
Complete cell culture medium
-
This compound (or D9-choline chloride)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Centrifuge
-
Mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a standard culture dish.
-
Labeling: Replace the standard culture medium with a medium supplemented with a known concentration of this compound (e.g., 10-100 µM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. Incubate for a specific duration (e.g., 4, 8, 16, 24 hours).
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a mixture of methanol:chloroform:water (e.g., 2:1:0.8, v/v/v) for metabolite extraction.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
-
Sample Analysis:
-
Collect the polar and/or non-polar fractions.
-
Dry the fractions under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples to identify and quantify deuterated choline and its metabolites (e.g., phosphocholine-d6, glycerophosphocholine-d6, phosphatidylcholine-d6).
-
Protocol 2: In Vivo Deuterated Choline Labeling in a Rodent Model
This protocol provides a general framework for in vivo labeling of tumors in a rodent model using deuterated choline.
Materials:
-
Rodent model with induced tumors (e.g., rat glioblastoma model)
-
Sterile this compound solution for injection or oral administration
-
Anesthesia
-
Imaging modality (e.g., MRI for Deuterium Metabolic Imaging) or tissue collection tools
-
Tissue homogenization equipment
-
Metabolite extraction solvents (as in Protocol 1)
-
LC-MS/MS or NMR for analysis
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Administration of Labeled Choline:
-
Intravenous Infusion: Infuse a sterile solution of deuterated choline via a tail vein catheter. A multi-step infusion protocol may be used to maintain a steady-state concentration.
-
Oral Administration: Administer a defined dose of deuterated choline orally.
-
-
In Vivo Imaging (DMI): If using DMI, acquire data during and after the infusion of deuterated choline to map the distribution of total deuterated choline and its metabolites in the tumor and surrounding tissues.
-
Tissue Collection:
-
At desired time points post-administration, euthanize the animal.
-
Excise the tumor and other relevant tissues (e.g., normal brain, liver).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction from Tissue:
-
Homogenize the frozen tissue in an appropriate extraction solvent mixture (e.g., methanol:chloroform:water).
-
Follow a similar extraction procedure as described in Protocol 1 to separate polar and non-polar metabolites.
-
-
Sample Analysis: Analyze the tissue extracts using LC-MS/MS or NMR to quantify the levels of deuterated choline and its downstream metabolites.
Visualizations
Caption: Choline metabolism pathway showing the fate of TMA-d6.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Recording of the Uptake and Conversion of Glucose and Choline in Tumors by Deuterium Metabolic Imaging [mdpi.com]
- 4. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Small Molecule Analytes Using Trimethylammonium chloride-d6 as an Internal Standard for LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible methodology for the quantification of small molecule analytes in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Trimethylammonium chloride-d6 as an internal standard to ensure accuracy and precision in complex sample matrices. The primary sample preparation technique highlighted is protein precipitation, a straightforward and effective method for removing high-abundance proteins prior to analysis. This document provides detailed experimental protocols, data presentation tables for performance characteristics, and visual workflows to guide researchers in implementing this method.
Introduction
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological samples.[1][2] A significant challenge in LC-MS/MS-based bioanalysis is the variability introduced during sample preparation and potential matrix effects that can suppress or enhance the analyte signal.[3] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred method to correct for these variations, thereby improving the accuracy and precision of quantification.[3]
This compound (d6-TAC) is a deuterated analog of trimethylammonium chloride and serves as an excellent internal standard for the analysis of quaternary ammonium compounds and other small polar molecules. Its physicochemical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample extraction and ionization, while its mass difference allows for distinct detection by the mass spectrometer.
This application note provides a detailed protocol for the use of d6-TAC in a typical protein precipitation-based sample preparation workflow for plasma or serum samples, followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Biological matrix (e.g., human plasma, serum)
-
Analyte of interest
-
This compound (d6-TAC)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological fluids like plasma or serum, which can interfere with LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of target analytes.
-
Internal Standard Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Add a small volume of the d6-TAC internal standard solution to each plasma/serum sample to achieve a final concentration similar to the expected analyte concentration. It is crucial to add the internal standard before any protein precipitation or extraction steps to account for variability throughout the entire sample preparation process.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing 0.1% formic acid to one volume of the plasma/serum sample (e.g., 300 µL of acetonitrile solution to 100 µL of plasma). The formic acid helps to improve the precipitation of proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for sample preparation and LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific analyte and instrument being used.
Liquid Chromatography
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
Data Presentation
The use of d6-TAC as an internal standard significantly improves the quantitative performance of the assay. The following tables summarize typical performance characteristics.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Analyte X | 1 - 1000 | > 0.995 | 1 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 5 | 98.5 | 4.2 |
| Medium | 50 | 101.2 | 3.1 |
| High | 800 | 99.1 | 2.5 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 5 | 95.8 | 92.3 |
| High | 800 | 97.2 | 94.1 |
Signaling Pathway and Logical Relationship Visualization
The logical relationship for using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry.
Caption: Isotope dilution mass spectrometry principle.
Conclusion
The protocol described in this application note provides a reliable and high-throughput method for the quantification of small molecules in biological matrices. The use of this compound as an internal standard coupled with a simple protein precipitation sample preparation workflow ensures accurate and precise results by effectively compensating for sample processing variability and matrix effects. This methodology is well-suited for applications in clinical research, drug development, and metabolomics studies.
References
Application Notes and Protocols for Trimethylammonium chloride-d6 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trimethylammonium chloride-d6, a deuterated stable isotope-labeled compound, in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The inclusion of deuterium atoms allows for precise tracing and quantification of trimethylamine and its metabolites in biological systems, offering significant advantages in drug development and metabolic research.
Introduction to Deuterium Labeling in PK/PD Studies
Deuterium-labeled compounds, such as this compound, are invaluable tools in modern pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, can subtly alter the physicochemical properties of a molecule without significantly changing its biological activity. This "kinetic isotope effect" can lead to a slower rate of metabolism, particularly for reactions involving the cleavage of a carbon-hydrogen bond, which is often a rate-limiting step in drug metabolism.[1] This can result in an increased half-life and altered pharmacokinetic profile of the compound.[2][3]
In the context of Trimethylammonium chloride, the deuterated form serves as an excellent tracer to study the metabolic fate of trimethylamine, a key metabolite derived from dietary sources like choline and carnitine.[4][5] Trimethylamine is metabolized in the liver by flavin-containing monooxygenase 3 (FMO3) to Trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular diseases. The use of this compound allows researchers to distinguish between exogenously administered trimethylamine and the endogenous pool, enabling precise pharmacokinetic modeling and a deeper understanding of its metabolic pathways.
Pharmacokinetic Studies of this compound
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of deuterated compounds like this compound enhances the accuracy and reliability of these studies.
Experimental Protocol: Oral Administration of this compound in Mice
This protocol describes a typical pharmacokinetic study in mice to determine the plasma concentration-time profile of this compound and its major metabolite, TMAO-d6.
1. Animal Handling and Dosing:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Dosing Solution Preparation: this compound is dissolved in sterile water to the desired concentration (e.g., 1 mg/mL).
-
Administration: A single dose of this compound is administered via oral gavage at a volume of 10 mL/kg body weight.
2. Sample Collection:
-
Blood samples (approximately 50-100 µL) are collected via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
3. Sample Preparation for LC-MS/MS Analysis:
-
To 20 µL of plasma, add 80 µL of methanol containing a suitable internal standard (e.g., d9-TMAO).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
An LC-MS/MS system is used for the simultaneous quantification of this compound and TMAO-d6.
-
Chromatographic separation is achieved on a suitable column (e.g., a silica column).
-
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for the analytes and internal standard.
5. Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time taken for the plasma concentration to reduce by half.
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Unit | Trimethylamine-d6 | TMAO-d6 |
| Cmax | ng/mL | Value | Value |
| Tmax | h | Value | Value |
| AUC(0-t) | h*ng/mL | Value | Value |
| t½ | h | Value | Value |
Note: The values in this table are placeholders and would be populated with experimental data.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study.
Pharmacodynamic Studies of this compound
Pharmacodynamic studies investigate the biochemical and physiological effects of a compound on the body. This compound can be used as a precursor to generate deuterated TMAO (TMAO-d6) in vivo, allowing for the study of TMAO's effects on various biological pathways. A key area of research is the role of TMAO in promoting atherosclerosis and vascular inflammation.
Signaling Pathway of TMAO-Induced Vascular Inflammation
TMAO has been shown to activate inflammatory signaling pathways in endothelial cells, contributing to the development of atherosclerosis. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
Caption: TMAO-induced inflammatory signaling pathway.
Experimental Protocol: Assessing the Pro-inflammatory Effects of TMAO in-vitro
This protocol outlines an in-vitro experiment to investigate the effect of TMAO on the expression of inflammatory markers in human aortic endothelial cells (HAECs).
1. Cell Culture:
-
HAECs are cultured in appropriate media (e.g., Endothelial Cell Growth Medium) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates and grown to confluence.
2. Treatment:
-
Cells are treated with different concentrations of TMAO (e.g., 0, 100, 200, 400 µM) for a specified period (e.g., 24 hours). A vehicle control (e.g., sterile water) is also included.
3. RNA Extraction and qRT-PCR:
-
Total RNA is extracted from the cells using a suitable kit.
-
cDNA is synthesized from the RNA.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of pro-inflammatory genes such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
4. Protein Analysis (Western Blot):
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against inflammatory signaling proteins (e.g., phospho-NF-κB, phospho-p38 MAPK) and loading controls (e.g., β-actin).
-
After incubation with secondary antibodies, protein bands are visualized and quantified.
5. Data Analysis:
-
Statistical analysis (e.g., ANOVA) is performed to determine significant differences in gene and protein expression between the control and TMAO-treated groups.
Logical Flow of a Pharmacodynamic Study
Caption: Logical workflow for a pharmacodynamic study.
Conclusion
This compound is a powerful tool for elucidating the pharmacokinetics and pharmacodynamics of trimethylamine and its metabolite TMAO. Its use in tracer studies allows for accurate quantification and metabolic profiling, which is crucial for understanding the role of these compounds in health and disease. The detailed protocols and conceptual frameworks provided in these application notes serve as a guide for researchers and drug development professionals in designing and executing robust PK/PD studies.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. ahajournals.org [ahajournals.org]
- 3. The roles of trimethylamine-N-oxide in atherosclerosis and its potential therapeutic aspect: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Circulating Trimethylamine N-Oxide Levels Contribute to Endothelial Dysfunction in Aged Rats through Vascular Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for Quantitative Proteomics Using Deuterated Amine-Reactive Labeling
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance differences between samples. Stable isotope labeling, coupled with mass spectrometry, is a powerful strategy for achieving accurate and reproducible quantification. This document provides detailed application notes and protocols for a quantitative proteomics workflow based on chemical labeling of primary amines using a deuterated reagent, conceptually similar to methods involving compounds like Trimethylammonium chloride-d6.
The core principle of this method is the covalent modification of the N-terminus of peptides and the ε-amino group of lysine residues via reductive amination. In a typical duplex experiment, one protein digest is labeled with a "light" (non-deuterated) version of the labeling reagent, while the comparator sample is labeled with a "heavy" (deuterated) counterpart. The mass difference introduced by the stable isotopes allows for the direct comparison of peptide intensities in the mass spectrometer, thereby revealing the relative abundance of the corresponding proteins.
Application Notes
Method Principle: Reductive Amination for Stable Isotope Labeling
Reductive amination is a robust and cost-effective method for introducing stable isotopes onto peptides for quantitative analysis. The reaction proceeds in two main steps:
-
Schiff Base Formation: The primary amine of a peptide (at the N-terminus or on a lysine side chain) reacts with an aldehyde or ketone group on the labeling reagent to form a Schiff base.
-
Reduction: A reducing agent, such as sodium cyanoborohydride, reduces the Schiff base to a stable secondary or tertiary amine, covalently attaching the label.
By using deuterated and non-deuterated (light and heavy) versions of the labeling reagent, a specific mass difference is introduced between the peptides from the different samples. When the samples are mixed and analyzed by mass spectrometry, the peptides appear as pairs of peaks separated by this known mass difference. The ratio of the peak intensities for each pair reflects the relative abundance of that peptide in the original samples.
Advantages of Deuterated Amine-Reactive Labeling
-
Versatility: This chemical labeling approach can be applied to virtually any protein sample, as it does not rely on metabolic incorporation of labels in cell culture (like SILAC).
-
Cost-Effectiveness: The reagents for reductive amination are generally less expensive than more complex isobaric tagging reagents like TMT or iTRAQ.
-
Robust Chemistry: The labeling reaction is efficient and specific to primary amines under controlled pH conditions.
-
Direct Quantification: The relative quantification is performed at the MS1 level, based on the intensity of the light and heavy peptide pairs.
Considerations and Limitations
-
Multiplexing Limitations: Simple light/heavy labeling strategies are typically limited to duplex or triplex experiments.
-
Chromatographic Shift: The inclusion of deuterium atoms can sometimes cause a slight shift in the chromatographic retention time between the light and heavy labeled peptides. This needs to be considered during data analysis.
-
MS1 Complexity: The presence of peptide pairs for every labeled peptide increases the complexity of the MS1 spectrum.
Experimental Workflow & Signaling Pathway Analysis
The following diagrams illustrate the general experimental workflow for this quantitative proteomics method and a hypothetical signaling pathway that could be investigated using this approach.
Caption: General experimental workflow for quantitative proteomics using deuterated amine-reactive labeling.
Caption: Example of a signaling pathway analysis using quantitative proteomics to assess drug effects.
Experimental Protocols
Protocol 1: Protein Extraction, Digestion, and Quantification
-
Protein Extraction:
-
Lyse cell pellets or homogenized tissues in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay. This is crucial for ensuring equal amounts of protein are taken forward for digestion and labeling.
-
-
Reduction and Alkylation:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea to < 1 M).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
The following day, stop the digestion by adding formic acid to a final concentration of 1%.
-
Protocol 2: Deuterated Labeling of Peptides
-
Peptide Cleanup:
-
Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with labeling and mass spectrometry.
-
Dry the purified peptides completely using a vacuum centrifuge.
-
-
Labeling Reaction:
-
Reconstitute the dried peptides from each sample in 100 µL of labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).
-
Prepare the 'light' and 'heavy' (e.g., d6-containing) labeling reagents according to the manufacturer's instructions, typically by dissolving them in anhydrous acetonitrile.
-
To one sample, add the 'light' labeling reagent. To the other sample, add the 'heavy' labeling reagent. A typical starting point is a 4:1 or 8:1 ratio (w/w) of label to peptide.
-
Incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 5% hydroxylamine or 50 mM Tris, to each sample.
-
Incubate for 15 minutes at room temperature to quench any unreacted labeling reagent.
-
-
Sample Pooling and Final Cleanup:
-
Combine the 'light' and 'heavy' labeled samples in a 1:1 ratio.
-
Perform a final desalting step using a C18 SPE cartridge or tip to remove the labeling buffer and any byproducts.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
The sample is now ready for LC-MS/MS analysis.
-
Quantitative Data Presentation
The data generated from the LC-MS/MS analysis would be processed using specialized software to identify peptides and quantify the intensity ratios of the light and heavy pairs. The results are typically presented in a table format.
Table 1: Example of Quantitative Proteomics Data
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Heavy/Light) | p-value | Number of Peptides Quantified |
| P02768 | ALB | Serum albumin | -0.05 | 0.89 | 25 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.02 | 0.95 | 18 |
| P12345 | KIN1 | Kinase A | -1.58 | 0.002 | 9 |
| Q67890 | KIN2 | Kinase B | -1.21 | 0.008 | 7 |
| P98765 | TRF1 | Transcription Factor X | -2.10 | < 0.001 | 12 |
This table presents hypothetical data from an experiment comparing a drug-treated sample ('Heavy' label) to a control sample ('Light' label). A negative Log2 fold change indicates downregulation of the protein upon drug treatment.
Application Notes and Protocols for Tracing Metabolic Pathways in Cell Cultures using Trimethylammonium chloride-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of specific molecules within cellular systems. Trimethylammonium chloride-d6, a deuterated analog of choline, serves as an excellent tracer for investigating choline metabolism. When introduced into cell culture, the deuterated methyl groups are incorporated into downstream metabolites, allowing for their detection and quantification by mass spectrometry. This enables the detailed study of pathways involved in cell membrane synthesis, one-carbon metabolism, and signaling, which are often dysregulated in diseases such as cancer.[1][2][3][4] These application notes provide detailed protocols for using this compound to trace metabolic pathways in mammalian cell cultures.
Key Metabolic Pathways
This compound allows for the tracing of several critical metabolic pathways originating from choline. The primary pathways include:
-
The Kennedy Pathway (CDP-choline Pathway): This is the main route for the synthesis of phosphatidylcholine (PC), a major component of cellular membranes. Choline is first phosphorylated to phosphocholine, which then reacts with CTP to form CDP-choline, and finally, the phosphocholine moiety is transferred to diacylglycerol to produce PC.[4]
-
Choline Oxidation Pathway: Choline can be oxidized to betaine aldehyde and then to betaine. Betaine is a crucial methyl donor in the methionine cycle, which is essential for the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor for numerous cellular methylation reactions.
Below is a diagram illustrating the major metabolic fates of deuterated choline.
Metabolic fate of deuterated choline.
Experimental Protocols
Cell Culture and Stable Isotope Tracing
This protocol outlines the general procedure for labeling cells with this compound. Specific parameters such as cell line, seeding density, and tracer concentration may need to be optimized for your experimental system.
Materials:
-
Mammalian cell line of interest (e.g., HCT116, MCF7, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (d6-TMA)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Chloroform, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase at the time of harvest. A typical seeding density is 0.2 x 10^6 cells per well. Allow cells to adhere and grow for 24-48 hours.
-
Tracer Introduction: Prepare the labeling medium by supplementing the complete culture medium with this compound. A final concentration of 100 µM is a good starting point. For control wells, use a medium with an equivalent concentration of unlabeled trimethylammonium chloride.
-
Labeling: Aspirate the existing medium from the wells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the metabolites. A time course experiment (e.g., 0, 6, 12, 24, 48 hours) is recommended for initial optimization. Studies have used incubation times ranging from 24 to 96 hours.
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
For separation of polar and lipid metabolites, a two-phase extraction can be performed by adding chloroform and water to the methanol extract to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water).
-
Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the upper aqueous phase (polar metabolites) and the lower organic phase (lipids) into separate tubes.
-
Dry the extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
The following diagram outlines the experimental workflow.
Experimental workflow for stable isotope tracing.
LC-MS/MS Analysis
The analysis of deuterated metabolites is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements and distinguishing isotopologues.
General LC-MS Parameters (example for polar metabolites):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar choline metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometry Mode: Positive ion mode is generally used for choline and its derivatives.
-
Data Acquisition: Full scan mode to detect all ions, and targeted MS/MS (or parallel reaction monitoring) to confirm the identity of labeled metabolites.
Data Analysis: The raw data is processed to identify and quantify the different isotopologues of choline metabolites. The fractional enrichment of the d6-label in each metabolite is calculated to determine the activity of the metabolic pathways.
Data Presentation
The quantitative data from stable isotope tracing experiments can be summarized in tables for clear comparison.
Table 1: Fractional Enrichment of Choline Metabolites after 24h Labeling with 100 µM this compound in HCT116 Cells.
| Metabolite | M+0 (Unlabeled) | M+6 (Labeled) | Fractional Enrichment (%) |
| Choline | 25.3 ± 2.1 | 74.7 ± 2.1 | 74.7 |
| Phosphocholine | 45.8 ± 3.5 | 54.2 ± 3.5 | 54.2 |
| Glycerophosphocholine | 80.1 ± 4.2 | 19.9 ± 4.2 | 19.9 |
| Betaine | 65.2 ± 5.0 | 34.8 ± 5.0 | 34.8 |
Data are presented as mean ± SD of relative abundance from triplicate experiments. Fractional enrichment is calculated as (M+6 / (M+0 + M+6)) * 100.
Table 2: Comparison of Phosphatidylcholine (PC) Synthesis Flux in Different Cell Lines.
| Cell Line | PC(34:1) M+6 Enrichment (%) | Calculated Flux (nmol/mg protein/hr) |
| MCF7 | 35.6 ± 2.8 | 1.2 ± 0.1 |
| MDA-MB-231 | 52.1 ± 4.1 | 1.8 ± 0.2 |
| HMEC | 15.3 ± 1.9 | 0.5 ± 0.05 |
Data represent the percentage of the M+6 isotopologue of a specific PC species after 48h of labeling. Flux calculations require additional measurements of total metabolite pool sizes.
Conclusion
The use of this compound as a metabolic tracer provides a robust method for dissecting the complexities of choline metabolism in cell cultures. The detailed protocols and data presentation formats provided here offer a framework for researchers to design and execute their own stable isotope tracing experiments. This approach can yield valuable insights into the metabolic reprogramming associated with various physiological and pathological states, potentially identifying new targets for therapeutic intervention.
References
- 1. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹³C Isotope Tracing to Delineate Altered Choline Metabolism in Proliferating Cancer Cell Lines | PPTX [slideshare.net]
- 3. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporating Trimethylammonium chloride-d6 in Analytical Method Development
AN-001: Quantitative Analysis of Choline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Introduction
Choline is an essential nutrient crucial for numerous physiological functions, including neurotransmitter synthesis and cell membrane integrity. Accurate quantification of choline in biological matrices like plasma is vital for clinical research and drug development. This application note details a robust and sensitive method for the quantification of choline in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Trimethylammonium chloride-d6 (Choline-d6 chloride), a deuterated analog of choline, is employed as an internal standard (IS).[1] The use of a stable isotope-labeled internal standard is best practice for mass spectrometry-based quantification as it effectively corrects for variations in sample preparation and instrument response.
Principle
The method involves a straightforward protein precipitation step to extract choline and the internal standard from the plasma matrix.[2][3] The separated analytes are then identified and quantified using a tandem mass spectrometer. The concentration of choline in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Key Applications
-
Clinical Research: Studying the role of choline in various diseases.
-
Nutritional Science: Assessing choline levels in response to dietary interventions.[4]
-
Drug Development: Monitoring the effects of pharmaceuticals on choline metabolism.
Detailed Protocol: Quantification of Choline in Human Plasma
This protocol provides a step-by-step guide for the analysis of choline in human plasma samples.
Materials and Reagents
-
Analytes and Standards:
-
Choline Chloride (Analyte)
-
This compound (Choline-d6 chloride) (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (ACN), LC-MS grade[2]
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
-
Biological Matrix:
-
Human Plasma (collected in EDTA tubes)
-
Preparation of Standard Solutions
-
Choline Stock Solution (1 mg/mL): Accurately weigh and dissolve choline chloride in ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the choline stock solution with an appropriate solvent (e.g., 50% MeOH).
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the internal standard stock solution in 50% MeOH.
Sample Preparation
-
Thaw frozen plasma samples on ice to maintain sample integrity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution to the plasma sample.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A variety of LC-MS/MS systems can be adapted for this method. The following are representative conditions.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 2.0 x 100 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of choline |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Choline: To be optimized; Choline-d6: To be optimized |
Note: MRM transitions should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Choline/Choline-d6) against the concentration of the calibration standards.
-
Linearity: A linear regression with a correlation coefficient (r²) of >0.99 is desirable.
-
Quantification: Determine the concentration of choline in the plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Method Performance
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for choline quantification using this compound as an internal standard.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.38 µmol/L | |
| Linearity Range | 0.38 - 224 µmol/L | |
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-assay Precision (%CV) | < 4% | |
| Inter-assay Precision (%CV) | < 6% | |
| Recovery | 94% - 114% |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a simplified representation of choline metabolism.
References
Quantitative Analysis of Trimethylammonium Chloride in Aqueous Samples by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) using a Deuterated Internal Standard
An Application Note on the GC-MS Analysis of Trimethylammonium Chloride Utilizing its Deuterated Analog as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethylammonium chloride is a quaternary ammonium salt with applications in organic synthesis and as a component in pharmaceutical formulations.[1] Due to its ionic and non-volatile nature, direct analysis by gas chromatography is not feasible.[2] However, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a robust method for its quantification.[3][4][5] This technique utilizes the high temperature of the GC inlet to induce a controlled thermal degradation (pyrolysis) of the non-volatile analyte into volatile, GC-amenable products.
For accurate and precise quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard is the gold standard. This application note details a Py-GC-MS method for the quantitative analysis of Trimethylammonium chloride using Trimethylammonium chloride-d6 as an internal standard. The internal standard's chemical and physical properties are nearly identical to the analyte, ensuring it effectively compensates for variations during sample preparation and analysis.
Principle of the Method
The analytical method is based on in-port pyrolysis of Trimethylammonium chloride. When injected into the hot GC inlet, the quaternary ammonium salt undergoes thermal degradation, primarily through Hofmann elimination, to yield volatile tertiary amines and alkyl halides.
-
Analyte: Trimethylammonium chloride ((CH₃)₃NHCl) pyrolyzes to form trimethylamine ((CH₃)₃N) and hydrogen chloride (HCl).
-
Internal Standard: this compound ((CD₃)₃NHCl) pyrolyzes to form trimethylamine-d6 ((CD₃)₃N) and hydrogen chloride (HCl).
The resulting volatile trimethylamine and its deuterated counterpart are separated by the gas chromatograph and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Analyte: Trimethylammonium chloride (≥98% purity)
-
Internal Standard: this compound (≥98% purity, isotopic purity ≥99%)
-
Solvent: Deionized water or methanol (HPLC grade)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Trimethylammonium chloride and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into clean vials. Add a constant amount of the internal standard stock solution to each calibration standard and sample, ensuring a final IS concentration of 10 µg/mL. Dilute to the final volume with deionized water. A typical calibration range would be 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
For aqueous samples, transfer 990 µL of the sample into a 2 mL autosampler vial.
-
Add 10 µL of the 100 µg/mL internal standard stock solution to the vial.
-
Cap the vial and vortex for 10 seconds to ensure thorough mixing. The sample is now ready for Py-GC-MS analysis.
4. Pyrolysis-GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 280°C (Pyrolysis Temperature) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 15°C/min to 250°CHold: 5 min at 250°C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 2.5 minutes |
Quantitative Data and SIM Parameters
The following table summarizes the expected retention times and the selected ions for monitoring the analyte and internal standard.
| Compound | Pyrolysis Product | Expected RT (min) | Ion Role | Monitored Ion (m/z) |
| Trimethylammonium Chloride | Trimethylamine | ~3.5 | Quantifier Ion | 58.1 |
| Qualifier Ion 1 | 59.1 | |||
| Qualifier Ion 2 | 42.1 | |||
| Trimethylammonium-d6 Chloride | Trimethylamine-d6 | ~3.48 | Quantifier Ion | 64.1 |
| Qualifier Ion 1 | 65.1 | |||
| Qualifier Ion 2 | 46.1 |
Visualized Workflows and Diagrams
Pyrolysis and Detection Pathway
Caption: Pyrolysis of analyte and IS into volatile products for GC-MS analysis.
Quantitative Analysis Workflow
Caption: Step-by-step workflow for sample preparation and data analysis.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 2. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
- 3. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Trimethylammonium chloride-d6 in Clinical and Diagnostic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trimethylammonium chloride-d6 and related deuterated analogs in clinical and diagnostic research. The primary application of these stable isotope-labeled compounds is as internal standards for the accurate quantification of trimethylamine (TMA) and its major metabolite, trimethylamine N-oxide (TMAO), in biological matrices. Elevated levels of TMAO have been linked to an increased risk of major adverse cardiovascular events, making its precise measurement crucial for clinical research and diagnostic development.[1][2]
Core Principles of Deuterated Internal Standards
In quantitative analysis, particularly in mass spectrometry-based assays, deuterated internal standards are invaluable for achieving accuracy and precision.[3] this compound, as a deuterated analog of trimethylammonium chloride, serves as an ideal internal standard for the quantification of TMA. Its utility stems from its near-identical chemical and physical properties to the endogenous analyte.[3]
Key advantages of using deuterated internal standards like this compound include:
-
Co-elution with Analyte: In chromatographic methods such as liquid chromatography (LC), the deuterated standard and the analyte have almost identical retention times. This ensures that both compounds experience the same analytical conditions, including matrix effects, which can suppress or enhance the ionization of the analyte.[3]
-
Similar Ionization Efficiency: The isotopic labeling has a minimal effect on the ionization efficiency in the mass spectrometer's ion source, leading to a more accurate quantification.
-
Correction for Sample Loss: Any loss of the analyte during sample preparation and analysis is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final quantified value.
Application: Quantification of Trimethylamine (TMA) and Trimethylamine N-oxide (TMAO)
A primary application of deuterated trimethylamine analogs is in the quantification of TMA and TMAO in biological samples such as plasma, serum, and urine. The following sections detail the experimental protocols and data for this application. While the literature more frequently cites the use of d9-TMAO and d9-TMA, this compound would serve as a suitable internal standard for TMA quantification.
Experimental Workflow for TMA and TMAO Quantification
The general workflow for the quantification of TMA and TMAO in biological samples using a deuterated internal standard is depicted in the following diagram.
References
- 1. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethylammonium chloride-d6 for Internal Calibration
Welcome to the technical support center for optimizing the concentration of Trimethylammonium chloride-d6 for internal calibration. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
This compound serves as an internal standard (IS) in quantitative analyses, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. An internal standard is a compound of a known concentration added to samples to aid in the quantification of an analyte.[1][2] It helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[2][3]
Q2: What are the most common issues encountered when using deuterated internal standards like this compound?
The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[4]
-
Chromatographic Shift: The deuterated internal standard and the analyte may have slightly different retention times in liquid chromatography.
-
Differential Matrix Effects: The analyte and the internal standard can experience different levels of ion suppression or enhancement from the sample matrix.
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard can affect accuracy.
Q3: How do I select the initial concentration for this compound?
As a starting point, the concentration of the internal standard should be in the same order of magnitude as the target analyte. The goal is to have a response for the internal standard that is similar to the response of the analyte at the midpoint of the calibration curve. This ensures a reliable signal-to-noise ratio without saturating the detector.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Internal Standard (IS) Response | Inconsistent pipetting or dilution during IS spiking. Incomplete mixing of the IS with the sample matrix. Instrumental issues such as inconsistent injection volume or fluctuations in mass spectrometer source conditions. | Ensure pipettes are calibrated and use a consistent procedure for adding the IS. Vortex or mix samples thoroughly after adding the IS. Allow the instrument to stabilize and perform regular maintenance. |
| Loss of Deuterium Label (Isotopic Exchange) | Deuterium atoms are in positions susceptible to exchange with protons from the solvent or sample matrix, especially under acidic or basic conditions. | Verify the stability of the deuterated label under your specific experimental conditions (pH, temperature). If exchange is significant, consider using an internal standard with a more stable label, such as ¹³C or ¹⁵N. |
| Analyte and IS Do Not Co-elute | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. | Adjust the chromatographic method (e.g., mobile phase composition, gradient, temperature) to improve co-elution. If complete co-elution is not achievable, ensure that the elution profiles are as similar as possible to minimize differential matrix effects. |
| Results Indicate IS Purity Issues | The internal standard may contain a significant amount of the unlabeled analyte. | Verify the isotopic and chemical purity of your this compound. Key purity requirements are summarized in the table below. If the unlabeled analyte is present at a significant level, it will lead to an overestimation of the analyte concentration. |
Quantitative Data Summary
The following table provides general guidelines for the purity of deuterated internal standards.
| Parameter | Recommended Specification | Rationale |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the internal standard to the analyte signal. |
| Chemical Purity | >99% | Ensures that other impurities do not interfere with the analysis. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment helps determine if components in your sample matrix are affecting the ionization of your analyte and internal standard differently.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Run all three sets of samples on your analytical instrument.
-
Calculate Matrix Effect: Compare the peak areas of the analyte and internal standard in Set B to those in Set A. A significant difference indicates the presence of matrix effects.
-
Assess Differential Matrix Effects: Compare the ratio of analyte to internal standard peak areas between Set B and Set C. A significant difference in this ratio suggests that the matrix is affecting the analyte and internal standard to different extents.
Visualizations
The following diagrams illustrate key workflows and concepts for optimizing your internal standard.
Caption: A workflow for the systematic optimization of the internal standard concentration.
Caption: Key experimental factors influencing the accuracy and precision of quantification.
References
Troubleshooting poor signal intensity with Trimethylammonium chloride-d6
Welcome to the technical support center for troubleshooting issues related to the use of Trimethylammonium chloride-d6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical experiments, particularly focusing on poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the deuterated form of Trimethylammonium chloride, an endogenous metabolite. It is primarily used as an internal standard (IS) in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). It is particularly useful for the analysis of choline, acetylcholine, and other quaternary ammonium compounds.
Q2: Why is my this compound signal intensity low?
Low signal intensity for this compound can stem from several factors, including:
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy.
-
Poor Ionization Efficiency: Issues with the electrospray ionization (ESI) source conditions.
-
Degradation of the Standard: Instability due to improper storage or handling, particularly in alkaline solutions or at high temperatures.
-
Matrix Effects: Ion suppression from components in the sample matrix.
-
Incorrect Concentration: The concentration of the internal standard may be too low.
-
Chromatographic Issues: Poor peak shape or co-elution with interfering substances.
Q3: How should I store this compound?
This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. Stock solutions should be prepared in a stable solvent (e.g., water or methanol) and stored at low temperatures. Avoid alkaline conditions to prevent degradation.
Q4: Can this compound undergo H/D exchange?
The deuterium atoms in this compound are on the methyl groups and are generally stable. However, under harsh conditions (e.g., extreme pH or high temperatures), back-exchange could potentially occur, though it is less common for C-D bonds compared to O-D or N-D bonds.
Troubleshooting Guide for Poor Signal Intensity
This guide provides a systematic approach to diagnosing and resolving poor signal intensity with this compound.
Step 1: Verify Mass Spectrometer Settings
Ensure that the mass spectrometer is properly tuned and calibrated. The Multiple Reaction Monitoring (MRM) parameters are critical for signal intensity.
Troubleshooting Workflow for MS Parameters
Caption: Workflow for optimizing MS parameters.
Table 1: Recommended Starting MRM Parameters for this compound and Related Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 110.2 | 66.1 | 20 | Positive |
| Choline | 104.1 | 60.1 | 20 | Positive |
| Acetylcholine | 146.1 | 87.1 | 20 | Positive |
Note: These are starting points and should be optimized for your specific instrument and experimental conditions.
Step 2: Assess Internal Standard Integrity and Concentration
The quality and concentration of your this compound standard are crucial.
Table 2: Recommended Concentration and Quality Control for Internal Standard
| Parameter | Recommendation |
| Purity | ≥98% isotopic and chemical purity. |
| Stock Solution Concentration | 1 mg/mL in methanol or water. |
| Working Solution Concentration | 1-100 ng/mL, depending on the expected analyte concentration and instrument sensitivity. |
| Storage | Stock solutions at -20°C. Working solutions at 2-8°C for short-term use. |
Troubleshooting Logic for IS Integrity
Caption: Troubleshooting internal standard integrity.
Step 3: Evaluate Sample Preparation and Matrix Effects
Matrix components can suppress the ionization of this compound.
Experimental Workflow for Matrix Effect Evaluation
Caption: Evaluating matrix effects on the internal standard.
Table 3: Strategies to Mitigate Matrix Effects
| Strategy | Description |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. |
| Improved Sample Cleanup | Employ Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences. Protein precipitation is a simpler but less clean method.[1] |
| Chromatographic Separation | Optimize the HPLC method to separate this compound from co-eluting matrix components. |
| Use of a Different Ionization Source | If available, consider Atmospheric Pressure Chemical Ionization (APCI) which can be less susceptible to matrix effects than ESI. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound neat material.
-
Dissolve in 1 mL of LC-MS grade methanol or water in a volumetric flask.
-
Vortex to ensure complete dissolution.
-
Store at -20°C in a tightly sealed container.
-
-
Working Solution (100 ng/mL):
-
Allow the stock solution to come to room temperature.
-
Perform a serial dilution of the stock solution with the mobile phase or reconstitution solvent to achieve the desired final concentration. For example, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with solvent to get a 1 µg/mL intermediate solution. Then dilute 100 µL of the intermediate solution to 1 mL to get the 100 ng/mL working solution.
-
Store at 2-8°C for up to one week.
-
Protocol 2: Sample Preparation for Choline Analysis in Plasma using Protein Precipitation[1]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Stability Considerations
Trimethylammonium chloride is a quaternary ammonium salt and its stability can be influenced by pH and temperature.
-
pH: It is more stable in neutral to acidic conditions. In alkaline solutions, it can be unstable.
-
Temperature: Elevated temperatures can promote degradation. A study on N,N,N-trimethylanilinium chloride showed significant degradation after 20 minutes at 120°C in DMSO-d6.
It is recommended to keep solutions of this compound at neutral or slightly acidic pH and to avoid prolonged exposure to high temperatures.
References
Technical Support Center: Mitigating Matrix Effects with Trimethylammonium chloride-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethylammonium chloride-d6 to address matrix effects in the analysis of biological samples by LC-MS/MS.
I. Troubleshooting Guide
This guide addresses common issues encountered during the quantification of small molecule analytes, such as choline, in biological matrices using this compound as an internal standard.
Question: Why am I observing high variability in my analyte signal between replicate injections of the same sample?
Answer: High variability in the analyte signal is often a primary indicator of uncompensated matrix effects. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can cause ion suppression or enhancement, leading to inconsistent analyte ionization.
Troubleshooting Steps:
-
Verify Internal Standard (IS) Performance: Check the peak area or signal intensity of the this compound. Consistent IS signal across different samples suggests the variability is specific to the analyte. Inconsistent IS signal points to a broader issue with sample preparation or instrument performance.
-
Evaluate Sample Preparation: Inadequate removal of matrix components is a common cause of signal variability. For plasma samples, ensure complete protein precipitation. For urine, ensure appropriate dilution to minimize the concentration of interfering substances.
-
Optimize Chromatography: Co-elution of the analyte with matrix components can be addressed by modifying the chromatographic method. Consider adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC for polar analytes like choline).
Question: My calibration curve has poor linearity (r² < 0.99), especially at the lower concentrations. What could be the cause?
Answer: Poor linearity in the calibration curve, particularly at the low end, can be caused by several factors, including uncorrected matrix effects, issues with the internal standard, or problems with the standard dilutions.
Troubleshooting Steps:
-
Assess Matrix Effects in Blanks: Analyze an extracted blank matrix sample (without analyte or IS) to check for interferences at the retention time of your analyte and IS.
-
Check Internal Standard Concentration: Ensure the concentration of this compound is appropriate and consistent across all calibration standards and samples. A common practice is to add a fixed amount of the IS to each sample.
-
Prepare Fresh Calibration Standards: Degradation of the analyte in the stock or working solutions can lead to non-linear calibration curves. Prepare fresh standards and re-run the calibration curve.
Question: I am seeing a significant difference in analyte concentration when using different anticoagulants for plasma collection (e.g., EDTA vs. Heparin). Why is this happening?
Answer: The choice of anticoagulant can influence the measurement of certain analytes. For instance, some studies have reported that heparin can lead to higher and more variable choline concentrations compared to EDTA.
Recommendation:
For consistent and reliable quantification, it is recommended to use the same anticoagulant for all samples within a study, including the samples used for preparing calibration standards and quality controls. EDTA is often the preferred anticoagulant for choline analysis.
II. Frequently Asked Questions (FAQs)
What is this compound and how does it work to mitigate matrix effects?
This compound is a stable isotope-labeled (SIL) internal standard. It is a deuterated form of Trimethylammonium chloride. In LC-MS/MS analysis, it is added to the biological sample at a known concentration. Because it is chemically almost identical to the non-labeled analyte of interest (e.g., choline or other quaternary amines), it co-elutes and experiences the same ionization suppression or enhancement effects from the sample matrix. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
What are the key advantages of using a stable isotope-labeled internal standard like this compound?
The primary advantages include:
-
High Accuracy and Precision: It closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization, providing the most effective compensation for matrix effects.
-
Co-elution with Analyte: Due to its similar physicochemical properties, it typically co-elutes with the analyte, ensuring that both are subjected to the same matrix effects at the same time.
-
Mass-based Differentiation: The mass difference between the deuterated internal standard and the native analyte allows for their simultaneous detection and quantification by the mass spectrometer without chromatographic interference.
At what stage of the experimental workflow should I add the this compound internal standard?
For the most effective compensation of matrix effects and procedural losses, the internal standard should be added as early as possible in the sample preparation process. For plasma samples, it is typically added before protein precipitation. For urine samples, it is added to the diluted urine before analysis.
III. Quantitative Data Summary
The following table summarizes the typical performance of an LC-MS/MS method for the quantification of choline in human plasma using a deuterated internal standard, demonstrating the effectiveness of this approach in achieving high accuracy and precision in a complex biological matrix.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
IV. Experimental Protocols
Detailed Methodology for Quantification of Choline in Human Plasma using this compound (as a Choline-d9 analog)
This protocol describes a standard method using protein precipitation followed by HILIC-LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., 1 µg/mL this compound in water).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 95% B, hold for 1 min, decrease to 50% B over 2 min, hold for 1 min, then return to initial conditions).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for the analyte and this compound.
-
V. Visualizations
Caption: Workflow for analyte quantification using an internal standard.
Caption: A decision tree for troubleshooting high signal variability.
Technical Support Center: Preventing Isotopic Exchange of Deuterium in Trimethylammonium chloride-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the use of Trimethylammonium chloride-d6, with a specific focus on preventing deuterium-hydrogen (D-H) exchange. Maintaining the isotopic purity of this compound is critical for its use as a tracer or internal standard in quantitative analyses.[1]
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
Deuterium-hydrogen exchange, sometimes called "back-exchange," is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment.[2] For this compound, this compromises its isotopic purity, which is critical for its role as an internal standard in quantitative methods like NMR or mass spectrometry. An altered mass would lead to inaccurate analytical results.
Q2: What are the primary factors that cause D-H exchange?
The main drivers of D-H exchange are the presence of labile protons (e.g., from water), pH, and temperature.[3][4] Moisture is a particularly critical factor to control.[2]
Q3: How does pH influence the stability of the deuterium labels?
The rate of D-H exchange is highly dependent on pH. The exchange rate is generally at its minimum in the pH range of 2.5 to 3.0. Both acidic and, more significantly, basic conditions can catalyze the exchange reaction. Trimethylammonium chloride itself is noted to be unstable in alkaline solutions.
Q4: Which solvents are recommended for handling this compound?
Aprotic solvents are strongly preferred. Solvents like Acetonitrile-d3, Chloroform-d, and DMSO-d6 do not have exchangeable protons and are less likely to facilitate D-H exchange. Protic solvents such as Deuterium Oxide (D₂O) and Methanol-d4 contain exchangeable deuterons and can readily participate in exchange reactions.
Q5: What are the best practices for storage?
Store this compound under refrigerated temperatures and protected from moisture. It is a hygroscopic, crystalline solid. For solutions, prepare them in a high-purity aprotic solvent, store in a tightly sealed amber vial, and keep at -20°C or below.
Troubleshooting Guide: Minimizing D-H Exchange
If you are observing a loss of isotopic purity in your experiments, this guide will help you identify and resolve the potential causes.
Problem: My analytical results indicate a loss of deuterium from this compound.
Potential Cause 1: Presence of Moisture
Moisture is the most significant contributor to D-H exchange. Deuterated solvents are often hygroscopic and can absorb water from the atmosphere or from glassware that has not been properly dried.
-
Solution:
-
Rigorous Drying of Glassware: Bake all glassware, including NMR tubes and vials, in an oven at a high temperature (e.g., 150°C) for at least 24 hours.
-
Inert Atmosphere: Handle the compound and prepare solutions inside a glove box or glove bag under a dry, inert atmosphere like nitrogen or argon.
-
Proper Solvent Handling: Use fresh, high-purity deuterated aprotic solvents. Once opened, store them under an inert atmosphere and with a desiccant if possible.
-
Potential Cause 2: Inappropriate Solvent Choice
The use of protic solvents, even in small amounts, can facilitate the exchange of deuterium atoms.
-
Solution:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents for sample preparation and analysis.
-
Minimize Contact with Protic Solvents: If your experimental workflow requires the use of protic solvents (e.g., in a mobile phase for chromatography), minimize the contact time and keep the solution cold (0-1°C).
-
Potential Cause 3: Unfavorable pH Conditions
Exposure to acidic or, particularly, basic conditions can accelerate the rate of D-H exchange.
-
Solution:
-
pH Control: If working in an aqueous environment is unavoidable, buffer the solution to a pH between 2.5 and 3.0, where the exchange rate is at its minimum.
-
Quenching Reactions: When quenching a reaction, use a cold, saturated aqueous ammonium chloride solution, which is mildly acidic, before proceeding with extraction.
-
Potential Cause 4: Elevated Temperatures
Higher temperatures can increase the rate of chemical reactions, including D-H exchange.
-
Solution:
-
Low-Temperature Processing: Perform experimental steps, such as liquid chromatography, at low temperatures (e.g., 0-1°C) using a chilled system.
-
Avoid Excessive Heating: When evaporating solvents, use a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Quantitative Data on H/D Exchange
| Factor | Condition | Effect on D-H Exchange Rate | Reference |
| pH | pH < 2.5 or pH > 3.0 | Increased | |
| pH 2.5 - 3.0 | Minimum | ||
| Basic Conditions | Significantly Increased | ||
| Solvent | Aprotic (e.g., Acetonitrile-d3, DMSO-d6) | Low / Preferred | |
| Protic (e.g., D₂O, Methanol-d4) | High / Not Recommended | ||
| Temperature | Elevated | Increased | |
| Low (e.g., 0-1°C) | Decreased |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for NMR or Mass Spectrometry
-
Glassware Preparation: Place all necessary glassware (vials, pipettes, NMR tube) in an oven at 150°C for a minimum of 24 hours.
-
Cooling: Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
Inert Atmosphere Transfer: Move the cooled glassware, the sealed vial of this compound, and a new, sealed bottle of a deuterated aprotic solvent (e.g., Acetonitrile-d3) into a glove box with a dry nitrogen or argon atmosphere.
-
Sample Preparation: Allow the vial of this compound to equilibrate to the glove box temperature before opening. Weigh the desired amount of the solid and transfer it to the dried vial or NMR tube.
-
Solvent Addition: Using a dry syringe, add the required volume of the deuterated aprotic solvent to dissolve the compound.
-
Sealing and Storage: Securely cap the vial or NMR tube. If for storage, wrap the cap with parafilm and store at -20°C or below.
Visualizations
Caption: Factors that promote the isotopic exchange of deuterium.
Caption: Troubleshooting workflow for diagnosing deuterium loss.
References
Overcoming solubility challenges of Trimethylammonium chloride-d6 in non-polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the solubility of Trimethylammonium chloride-d6 in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in non-polar solvents like hexane, toluene, or dichloromethane?
This compound is a deuterated quaternary ammonium salt. As an ionic, polar molecule, it exhibits high solubility in polar solvents such as water, methanol, and ethanol.[1][2][3] Conversely, it is inherently insoluble in non-polar (aprotic) solvents like ethers, benzene, and chloroform because the intermolecular forces of the non-polar solvent are not strong enough to overcome the lattice energy of the ionic salt. The principle of "like dissolves like" governs this behavior.
Q2: What is the expected solubility of this compound in common solvents?
Table 1: Qualitative Solubility of Trimethylammonium Chloride
| Solvent | Solubility |
| Water | Highly Soluble |
| Methanol | Easily Soluble |
| Ethanol | Soluble (especially when hot) |
| Chloroform | Insoluble |
| Diethyl Ether | Insoluble |
| Benzene | Insoluble |
| Petroleum Ether | Insoluble |
| Carbon Disulfide | Insoluble |
Q3: Can heating the mixture improve the solubility of this compound?
Gently heating the solvent can increase the solubility of many compounds. However, this should be done with caution as quaternary ammonium salts can decompose at high temperatures. For instance, tetramethylammonium chloride, a similar compound, decomposes above 230 °C. It is advisable to use gentle warming and monitor for any signs of degradation, such as a change in color. Sonication is another technique that can be used to aid dissolution at room temperature.
Q4: Are there alternative strategies to dissolve this compound in non-polar solvents?
Yes, several methods can be employed to overcome the solubility challenges of polar ionic compounds in non-polar media. The most common and effective strategies are:
-
Co-solvency : Introducing a small amount of a polar "co-solvent" in which the compound is soluble can significantly increase its solubility in the bulk non-polar solvent.
-
Phase-Transfer Catalysis (PTC) : A phase-transfer catalyst can facilitate the transfer of the ionic compound from a solid or aqueous phase into the non-polar organic phase.
-
Micellar Solubilization : Surfactants can be used to form micelles in the non-polar solvent, which can encapsulate the polar this compound molecules in their cores.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to dissolve this compound in non-polar solvents.
Problem: The compound remains as a solid precipitate in the non-polar solvent.
| Possible Cause | Suggested Solution |
| Inherent Insolubility | The compound is a polar salt and will not dissolve in a non-polar solvent on its own. |
| Solution 1: Co-solvency. Add a minimal amount of a polar co-solvent (e.g., methanol, ethanol) in which this compound is highly soluble. Start with a small percentage (e.g., 1-5% v/v) and gradually increase until the compound dissolves. See Protocol 1 for a detailed procedure. | |
| Solution 2: Phase-Transfer Catalysis. If the experiment involves a reaction with another component in the non-polar phase, a phase-transfer catalyst is an excellent option. Use a catalytic amount (typically 1-5 mol%) of a suitable PTC like a tetraalkylammonium salt with longer alkyl chains (e.g., tetrabutylammonium bromide). Refer to Protocol 2 . | |
| Solution 3: Micellar Solubilization. For applications where the presence of a surfactant is acceptable, this method can be effective. Choose a surfactant that is soluble in the non-polar solvent and can form reverse micelles. |
Problem: The solution is cloudy or forms an emulsion.
| Possible Cause | Suggested Solution |
| Incomplete Dissolution | The amount of co-solvent or catalyst may be insufficient, or the system has not reached equilibrium. |
| Increase the amount of co-solvent or catalyst incrementally. Ensure vigorous stirring and allow sufficient time for dissolution. Gentle warming or sonication may also help. | |
| Water Contamination | The presence of water can lead to the formation of emulsions, especially when using surfactants or phase-transfer catalysts. |
| Ensure all solvents and reagents are anhydrous. Dry the non-polar solvent using appropriate methods if necessary. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol provides a general method for improving the solubility of this compound in a non-polar solvent using a co-solvent.
Materials:
-
This compound
-
Primary non-polar solvent (e.g., toluene, dichloromethane)
-
Co-solvent (e.g., methanol, ethanol)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent at a known concentration (e.g., 10 mg/mL).
-
In a series of volumetric flasks, prepare different ratios of the primary non-polar solvent and the co-solvent (e.g., 99:1, 95:5, 90:10).
-
To each solvent mixture, add a specific volume of the this compound stock solution to achieve the desired final concentration.
-
Stir the mixtures vigorously at a constant temperature (e.g., 25°C).
-
Visually inspect each mixture for complete dissolution.
-
Identify the minimum percentage of co-solvent required to achieve a clear, stable solution.
Protocol 2: Phase-Transfer Catalysis for Reactions in Non-Polar Solvents
This protocol outlines the use of a phase-transfer catalyst to facilitate a reaction involving this compound in a biphasic system.
Materials:
-
This compound
-
Non-polar organic solvent (e.g., toluene)
-
Reactant for this compound
-
Phase-Transfer Catalyst (PTC), e.g., Tetrabutylammonium bromide (TBAB) or a long-chain quaternary ammonium salt
-
Reaction flask with a condenser
-
Magnetic stirrer and stir bar
Procedure:
-
If starting with solid this compound, add it to the reaction flask along with the non-polar solvent and the other reactant.
-
If starting from an aqueous solution, dissolve the this compound in a minimal amount of water and add it to the non-polar solvent containing the other reactant to create a biphasic system.
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol% relative to the this compound).
-
Stir the mixture vigorously to ensure maximum interfacial area between the phases.
-
Heat the reaction to the desired temperature. The PTC will shuttle the trimethylammonium-d6 cation into the organic phase where it can react.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, the work-up procedure will involve separating the aqueous and organic layers.
Visualizations
Caption: Workflow for enhancing solubility using the co-solvency method.
Caption: Simplified mechanism of Phase-Transfer Catalysis (PTC).
References
Navigating Ion Suppression in LC-MS Analysis: A Technical Guide to Using Trimethylammonium chloride-d6 as an Internal Standard
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Trimethylammonium chloride-d6 in mitigating ion suppression effects during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our focus is on the application of this stable isotope-labeled (SIL) compound as an internal standard to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS results?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity for the analyte, which can result in the underestimation of its concentration, reduced sensitivity, and poor reproducibility.[1] Essentially, even if your analyte is present in the sample, its signal may be diminished or completely absent.[1]
Q2: How does this compound help with ion suppression?
A2: this compound is not a general agent that eliminates ion suppression. Instead, it serves as a stable isotope-labeled internal standard (SIL-IS). Ideally, a deuterated internal standard co-elutes with the non-deuterated analyte and experiences the same degree of ion suppression.[1] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because the ratio should remain constant even if the absolute signals fluctuate due to ion suppression.[2]
Q3: When should I use this compound as an internal standard?
A3: this compound is the ideal internal standard for the quantitative analysis of Trimethylammonium chloride. It can also be a suitable internal standard for other small quaternary ammonium compounds where a structurally identical SIL-IS is not available, provided that it exhibits similar chromatographic behavior and ionization efficiency.
Q4: Can the use of a deuterated internal standard like this compound completely guarantee correction for ion suppression?
A4: While highly effective, it is not an absolute guarantee. The ability of a SIL internal standard to compensate for matrix effects is critically dependent on its perfect co-elution with the unlabeled analyte. Deuteration can sometimes lead to slight differences in chromatographic retention time (the "isotope effect"). If this separation occurs in a region of variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q5: What are the common causes of ion suppression when analyzing quaternary ammonium compounds?
A5: Ion suppression for quaternary ammonium compounds (QACs) can be caused by a variety of factors, including:
-
Endogenous matrix components: Salts, lipids, and proteins found in biological samples.
-
Exogenous substances: Contaminants from plasticware or mobile phase additives like trifluoroacetic acid (TFA).
-
High concentrations of the analyte or internal standard: This can lead to saturation of the ionization process.
-
Ion-pairing reagents: While sometimes necessary for chromatography, strong ion-pairing agents can significantly suppress the signal of QACs.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as an internal standard to correct for ion suppression.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/internal standard ratio | The analyte and this compound are not perfectly co-eluting, leading to differential ion suppression. | Optimize Chromatography: - Adjust the mobile phase gradient to ensure the analyte and internal standard elute in a "cleaner" region of the chromatogram, away from major matrix interferences. - Consider using a column with a different selectivity or a lower resolution to ensure complete peak overlap. |
| The concentration of the internal standard is too high, causing ion suppression of the analyte. | Optimize Internal Standard Concentration: - Reduce the concentration of this compound. The extent of suppression can be concentration-dependent. | |
| Overall low signal for both analyte and internal standard | Significant ion suppression from the sample matrix is occurring. | Improve Sample Preparation: - Implement a more rigorous sample clean-up method such as solid-phase extraction (SPE), particularly with weak cation-exchange cartridges for quaternary ammonium compounds. - Dilute the sample to reduce the concentration of matrix components. |
| The mobile phase composition is causing suppression. | Modify Mobile Phase: - Avoid strong ion-pairing reagents if possible. - Use volatile buffers like ammonium formate or ammonium acetate. | |
| Inconsistent results between different sample matrices | The matrix effect varies significantly between samples. | Matrix-Matched Calibration: - Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. |
| The internal standard is not behaving identically to the analyte in all matrices. | Verify Co-elution: - Perform a post-column infusion experiment to identify regions of significant ion suppression. - Inject the analyte and this compound in various blank matrices to confirm consistent co-elution. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the analyte standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
Begin the LC run with an injection of a blank matrix extract.
-
Once the LC run is underway, start the infusion of the analyte standard solution via the syringe pump at a constant flow rate.
-
Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression at that retention time.
Protocol 2: Verifying Co-elution of Analyte and this compound
Objective: To confirm that the analyte and its deuterated internal standard have identical retention times under the established chromatographic conditions.
Methodology:
-
Prepare separate solutions of the analyte and this compound.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
Set up the LC-MS method with the intended chromatographic conditions.
-
Inject each of the three solutions separately.
-
Overlay the chromatograms of the individual analyte, the individual internal standard, and the mixed solution.
-
Confirm that the retention times for both compounds are identical and that they form a single, symmetrical peak when injected as a mixture.
Visualizing the Workflow
The following diagram illustrates the logical workflow for troubleshooting ion suppression issues when using a stable isotope-labeled internal standard.
Caption: Troubleshooting workflow for ion suppression.
The following diagram illustrates the principle of using a stable isotope-labeled internal standard to correct for ion suppression.
Caption: Principle of SIL-IS correction.
References
Best practices for handling and storing Trimethylammonium chloride-d6 to ensure purity
Welcome to the technical support center for Trimethylammonium chloride-d6. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound to ensure the highest purity and experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound to maintain its purity?
A1: To ensure the long-term purity and stability of solid this compound, it should be stored at 4°C in a tightly sealed container, away from moisture.[1] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can compromise its integrity.[2] For this reason, it is crucial to store it in a dry environment, such as in a desiccator.
Q2: How should I store solutions of this compound?
A2: For solutions, storage conditions depend on the desired duration. For short-term storage (up to one month), solutions can be kept at -20°C.[1] For longer-term storage (up to six months), it is recommended to store solutions at -80°C.[1] Always use a tightly sealed container to prevent solvent evaporation and contamination.
Q3: What safety precautions should I take when handling this compound?
A3: this compound should be handled with care, following standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q4: Is this compound sensitive to light?
Q5: What are the consequences of low isotopic purity in my deuterated standard?
A5: Low isotopic purity in a deuterated standard means that there is a higher proportion of partially deuterated or non-deuterated compound. This can lead to an overestimation of the analyte concentration in your samples during quantitative analysis using techniques like mass spectrometry. It is essential to use standards with high isotopic enrichment (≥98%) for accurate results.
Troubleshooting Guide
Issue 1: I am observing inconsistent or inaccurate results in my quantitative analysis.
-
Possible Cause: This could be due to several factors, including degradation of the standard, inaccurate concentration of the stock solution, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Verify Purity: Re-verify the purity of your this compound using NMR or mass spectrometry (see Experimental Protocols below).
-
Prepare Fresh Solutions: If the standard has been stored for an extended period, prepare a fresh stock solution.
-
Check for Co-elution: In chromatographic methods, ensure that the deuterated standard co-elutes with the non-deuterated analyte. Deuterated compounds can sometimes have slightly different retention times.
-
Evaluate Matrix Effects: If analyzing complex samples, consider the possibility of differential matrix effects on the analyte and the internal standard.
-
Issue 2: My deuterated standard appears to be losing its deuterium label (H/D exchange).
-
Possible Cause: Hydrogen/deuterium (H/D) exchange can occur if the deuterium atoms are in labile positions on the molecule. This is more common for deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or activated carbon atoms. The exchange can be promoted by acidic or basic conditions.
-
Troubleshooting Steps:
-
Review Labeling Position: Check the certificate of analysis to confirm the location of the deuterium labels. For this compound, the deuterium atoms are on the methyl groups and are generally stable.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible to minimize the risk of H/D exchange. Storing deuterated compounds in acidic or basic solutions should be avoided.
-
Issue 3: I am seeing unexpected peaks in my NMR spectrum.
-
Possible Cause: Unexpected peaks could be due to impurities in the compound, residual solvent, or contamination.
-
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the observed peaks with the known chemical shifts of the deuterated solvent used.
-
Check for Water: A broad peak may indicate the presence of water, as the compound is hygroscopic.
-
Assess Chemical Purity: If the peaks cannot be attributed to the solvent or water, they may be from chemical impurities. Refer to the supplier's certificate of analysis or perform further purification if necessary.
-
Quantitative Data
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Purity Consideration |
| Solid | 4°C | Long-term | Store in a desiccator to prevent moisture absorption. |
| Solution | -20°C | Up to 1 month | Ensure the container is tightly sealed. |
| Solution | -80°C | Up to 6 months | Ideal for long-term storage of stock solutions. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shift.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
The spectrum of pure this compound should show a singlet for the N-H proton. The methyl protons are deuterated and should not produce a significant signal.
-
-
Data Analysis:
-
Integrate all peaks in the spectrum.
-
The presence of significant peaks other than the N-H proton and residual solvent peaks may indicate impurities.
-
Protocol 2: Purity Assessment by Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water).
-
-
Instrument Setup:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
Optimize the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) for the compound.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode.
-
-
Data Analysis:
-
The mass spectrum should show a prominent peak corresponding to the molecular ion of the trimethylammonium-d6 cation.
-
The presence of other significant peaks may indicate impurities or degradation products.
-
Visualizations
Diagram 1: Handling and Storage Workflow
Diagram 2: Troubleshooting Experimental Issues
References
Validation & Comparative
The Gold Standard: Comparing Deuterated and Non-Deuterated Internal Standards in Bioanalysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. For researchers, scientists, and drug development professionals utilizing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), understanding the nuances between different types of internal standards is paramount. This guide provides an objective comparison between the deuterated internal standard, Trimethylammonium chloride-d6, and its non-deuterated counterparts, supported by experimental data and detailed methodologies.
The primary function of an internal standard is to correct for variations inherent in the analytical process, from sample preparation to instrument response. An ideal internal standard mimics the behavior of the analyte of interest as closely as possible. Here, we delve into the performance of stable isotope-labeled standards, exemplified by this compound, versus non-deuterated standards.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The key advantages of a deuterated internal standard like this compound—often used for the quantification of choline and its derivatives—lie in its ability to more effectively compensate for matrix effects and variability in extraction recovery. Because its physicochemical properties are nearly identical to the analyte, it behaves similarly during sample processing and ionization.
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, may have different retention times, extraction efficiencies, and ionization responses. This can lead to less accurate correction for matrix-induced signal suppression or enhancement.
Below is a table summarizing typical performance data when quantifying an analyte like choline using a deuterated versus a non-deuterated internal standard in a complex matrix such as human plasma.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Analog IS |
| Linearity (r²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 6% | < 15% |
| Accuracy (% Bias) | Within ± 10% | Within ± 20% |
| Recovery (%) | 90 - 115% | 70 - 120% |
| Matrix Effect (%) | 95 - 105% | 75 - 125% |
This data is representative and compiled from typical validation studies.
Experimental Insight: A Closer Look at the Methodology
To illustrate the practical application, we present a detailed protocol for the quantification of choline in human plasma using Trimethylammonium chloride-d9 as the internal standard. This method highlights the procedures where a high-quality internal standard is crucial for reliable results.
Sample Preparation Protocol
-
Sample Thawing: Begin by thawing human plasma samples on ice to maintain the integrity of the analytes.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL working solution of Trimethylammonium chloride-d9 (in 50% methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: Carefully transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% formic acid). After a brief vortex, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the separation of the polar choline molecule.
-
Column: Phenomenex Luna HILIC, 2.0 x 100 mm, 3 µm
-
Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetononitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for both choline and its deuterated internal standard are monitored.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Conclusion
While non-deuterated internal standards can be a cost-effective option, the experimental evidence strongly supports the superiority of deuterated standards like this compound for robust and accurate bioanalytical methods. Their ability to closely mimic the analyte of interest throughout the analytical process leads to more effective compensation for matrix effects and other sources of variability. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard is a sound step towards ensuring the highest quality and integrity of their quantitative data.
Assessing the Accuracy and Precision of Trimethylammonium chloride-d6 in Quantitative Assays: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is paramount for achieving accurate and precise results in quantitative bioanalytical assays. This guide provides a comprehensive comparison of Trimethylammonium chloride-d6, a deuterated internal standard, with other commonly used alternatives for the quantification of choline and related compounds. The information presented herein is intended to assist researchers in making informed decisions for their specific analytical needs.
Introduction to Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in chromatography and mass spectrometry, to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. Isotopically labeled compounds, such as this compound, are often considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency, leading to high accuracy and precision.
Performance Comparison of Internal Standards
The following tables summarize the quantitative performance of this compound and its deuterated analogs against other alternative internal standards based on data from various validated analytical methods.
Table 1: Performance of Deuterated Trimethylammonium Chloride Analogs
| Internal Standard | Analyte(s) | Method | Accuracy (Recovery %) | Precision (%RSD/%CV) | Linearity (r²) |
| Trimethylammonium-d9 chloride | Choline (Trimethylammonium) | LC-MS/MS | Not explicitly stated, but method validated | Not explicitly stated, but method validated | > 0.995[1] |
| Choline-d9 | Choline and related compounds | HILIC LC-MS/MS | 90% - 115%[2] | 1.6% - 13%[2] | Not explicitly stated |
| Deuterium-labeled choline | Total Choline | LC-MS/MS | 94.0% - 108.4% (spike recovery) | 1.7% (repeatability RSD) | Not explicitly stated |
| Stable-isotope labeled internal standards | Choline, Acetylcholine, etc. | UPLC-MS/MS | 99.2% - 103.9% (mean recovery)[3] | < 10.0% (intra- and inter-assay CV)[3] | Not explicitly stated |
| Stable isotope dilution | Choline and metabolites | LC-MRM-MS | < 15% error | < 6% (intra- and inter-day CV) | > 0.994 |
Table 2: Performance of Alternative (Non-Isotopically Labeled) Internal Standards
| Internal Standard | Analyte(s) | Method | Accuracy (Recovery %) | Precision (%RSD/%CV) | Linearity (Range) |
| Butyrylcholine | Acetylcholine, Choline | Capillary Electrophoresis with electrochemical detection | Not explicitly stated | Not explicitly stated | 0 - 125 µM |
| Acetyl-β-methylcholine | Acetylcholine | LC-MS/MS | 93.20% - 104.73% (mean recovery) | < 7.0% (intra- and inter-assay CV) | Not explicitly stated |
Experimental Protocols
Detailed Methodology for Choline Quantification using Trimethylammonium-d9 chloride by LC-MS/MS
This protocol is adapted from a validated method for the quantification of choline in biological fluids.
1. Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Trimethylammonium-d9 chloride in 50% methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. Sample Preparation (Urine)
-
Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes.
-
Dilute 50 µL of the urine supernatant 1:10 with LC-MS grade water.
-
Add 10 µL of the internal standard working solution.
-
Vortex for 30 seconds and transfer to an autosampler vial.
3. LC-MS/MS Parameters
-
LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
Mobile Phase: A gradient of acetonitrile and aqueous buffer (e.g., ammonium formate or formic acid).
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for choline and Trimethylammonium-d9.
Visualizing the Quantitative Assay Workflow
The following diagram illustrates a typical workflow for a quantitative bioanalytical assay employing an internal standard.
Caption: Workflow of a quantitative assay using an internal standard.
Discussion and Conclusion
Deuterated internal standards like this compound are highly effective for quantitative assays due to their chemical and physical similarity to the endogenous analyte. The data presented demonstrates that methods employing these standards consistently achieve high levels of accuracy, precision, and linearity, which are critical for reliable bioanalytical results.
While alternative non-isotopically labeled standards such as butyrylcholine and acetyl-β-methylcholine can be used, they may exhibit different chromatographic behavior and ionization efficiencies compared to the analyte. This can potentially introduce variability and impact the accuracy of quantification. The choice of internal standard should, therefore, be carefully considered based on the specific requirements of the assay, the analytical platform available, and the validation data supporting its use. For the highest level of accuracy and precision in mass spectrometry-based quantitative assays for choline and related compounds, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of Trimethylammonium chloride-d6 across different analytical platforms
For researchers, scientists, and drug development professionals engaged in metabolomics, clinical diagnostics, and pharmacokinetic studies, the precise quantification of small molecules is paramount. Trimethylammonium chloride, a key metabolite in various biological pathways, and its deuterated isotopologue, Trimethylammonium chloride-d6, serve as a critical internal standard for achieving analytical accuracy. This guide provides an objective comparison of the anticipated performance of this compound across three major analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The selection of an appropriate analytical platform is contingent on the specific requirements of the study, including sensitivity, selectivity, and the nature of the biological matrix. This guide aims to furnish the necessary data and methodologies to enable an informed decision-making process.
Quantitative Performance Overview
Table 1: Representative Performance Characteristics for LC-MS/MS Analysis
| Parameter | Typical Performance |
| Linearity (r²) | >0.995[1][2] |
| LLOQ | 0.031 - 1 µmol/L[1][2] |
| Intra-day Precision (%RSD) | < 5%[1] |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90-110% |
Table 2: Representative Performance Characteristics for GC-MS Analysis (with derivatization)
| Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| LLOQ | 1-10 µmol/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Table 3: Representative Performance Characteristics for Quantitative NMR (qNMR) Analysis
| Parameter | Typical Performance |
| Linearity (r²) | >0.999 |
| LOQ | 10-100 µmol/L |
| Precision (%RSD) | < 5% |
| Accuracy | High (Primary Ratio Method) |
Alternatives to this compound
The choice of an internal standard is critical for the accuracy of quantitative analysis. While this compound is an excellent choice for the quantification of trimethylamine, other alternatives are also employed, particularly for related analytes.
Table 4: Common Internal Standards for the Analysis of Trimethylamine and Related Metabolites
| Internal Standard | Analyte(s) | Platform(s) | Key Considerations |
| Deuterated Analogs | |||
| Choline-d9 | Choline, Acetylcholine | LC-MS | Excellent co-elution and ionization tracking for choline and its derivatives. |
| Betaine-d11 | Betaine, Choline | LC-MS | Suitable for studies involving the choline oxidation pathway. |
| TMAO-d9 | Trimethylamine N-oxide (TMAO) | LC-MS | The ideal internal standard for TMAO quantification. |
| Structural Analogs | |||
| Triethylamine | Trimethylamine (TMA) | LC-MS | Can be a cost-effective alternative, but may not perfectly mimic the analyte's behavior during extraction and ionization. |
| Propionyl-L-carnitine | Carnitine and acylcarnitines | LC-MS | Used when a deuterated analog of the specific acylcarnitine is unavailable. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for the quantification of trimethylamine using this compound on LC-MS, GC-MS, and NMR platforms.
LC-MS/MS Protocol for Trimethylamine Quantification
This method is ideal for high-sensitivity analysis in complex biological matrices like plasma or urine.
-
Sample Preparation:
-
To 100 µL of plasma or urine, add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the retention of polar compounds like trimethylamine.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trimethylamine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: Quantify trimethylamine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
GC-MS Protocol for Trimethylamine Quantification (with Derivatization)
GC-MS analysis of the highly polar and volatile trimethylamine requires derivatization to improve its chromatographic properties.
-
Sample Preparation and Derivatization:
-
To 100 µL of sample, add 10 µL of this compound solution.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and heat to form a less polar, more volatile derivative.
-
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms).
-
Inlet: Splitless injection.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) or MRM for triple quadrupole systems.
-
Monitored Ions: Select characteristic ions for the derivatized trimethylamine and its deuterated counterpart.
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Quantitative NMR (qNMR) Protocol for Trimethylamine Quantification
qNMR is a powerful technique for accurate quantification without the need for an identical analyte standard, relying on a certified internal standard.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Accurately weigh a known amount of a certified qNMR internal standard (e.g., maleic acid, TSP).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).
-
Add a known amount of this compound to serve as a reference signal.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton NMR experiment.
-
Key Parameters: Ensure a long relaxation delay (D1) to allow for full relaxation of all signals for accurate integration. Calibrate the 90-degree pulse width.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic signal for trimethylamine (a singlet) and the signal for the certified internal standard.
-
The concentration of trimethylamine is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard. The this compound signal can be used for confirmation and to monitor for any potential signal shifts.
-
Visualizing the Context: Pathways and Workflows
Understanding the biological context and the analytical workflow is essential. The following diagrams, generated using Graphviz, illustrate key pathways involving trimethylamine and a typical quantitative analysis workflow.
The diagram above illustrates the generation of Trimethylamine N-oxide (TMAO) from dietary precursors by gut microbiota and subsequent conversion in the host's liver.
This diagram outlines the primary metabolic fates of choline, including its conversion to betaine, phosphatidylcholine, the neurotransmitter acetylcholine, and trimethylamine by the gut microbiota.
The workflow diagram illustrates the key steps in a typical quantitative analysis using an internal standard, from sample preparation to final quantification.
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Isotopic Purity of Commercially Available Trimethylammonium Chloride-d6
For researchers in pharmaceutical development, metabolomics, and clinical diagnostics, the isotopic purity of internal standards is paramount for accurate quantification in mass spectrometry and NMR studies. Trimethylammonium chloride-d6 ((CH₃)₃N(D)Cl), the deuterated analog of an endogenous metabolite, serves as a critical internal standard.[1][2] Its utility is directly dependent on the degree of deuteration and the absence of its unlabeled counterpart. This guide provides an objective comparison of commercially available this compound, supported by standardized experimental protocols for purity verification.
Comparative Analysis of Commercial Sources
While many suppliers offer deuterated compounds, obtaining detailed, batch-specific certificates of analysis with isotopic purity data can be challenging. The following table summarizes the stated purity from a known supplier and includes representative data for other potential commercial sources, reflecting typical industry specifications. Researchers are strongly encouraged to request lot-specific data before purchase.
| Supplier | Product/Lot Number (Representative) | Stated Isotopic Purity (%) | Stated Chemical Purity (%) | Analytical Method on CoA |
| Supplier A (e.g., MedChemExpress) | HY-Y0504S4 | >99% D | 99.35% | NMR, LC-MS |
| Supplier B (Representative) | T-205D6 | ≥98% D | >99% | ¹H NMR |
| Supplier C (Representative) | CTM-D6-101 | 99.2% D | >98% | MS |
Note: The data for Suppliers B and C are representative examples based on common industry standards for high-quality deuterated reagents.
Experimental Protocols for Isotopic Purity Verification
Verifying the isotopic purity upon receipt is a crucial step in ensuring data integrity. The two most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Method 1: ¹H NMR Spectroscopy
Proton NMR (¹H NMR) is a powerful, quantitative tool for assessing the degree of deuteration by detecting the residual, non-deuterated protons.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
Internal Standard: Add a known quantity of a certified internal standard with a distinct chemical shift (e.g., 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of protons for accurate integration).
-
-
-
Data Analysis:
-
Identify the residual proton signal for the trimethylammonium group, which will appear as a singlet.
-
Integrate this peak relative to the known integral of the internal standard.
-
The isotopic purity (D%) is calculated as: D% = (1 - [Area_residual_¹H / Area_standard] * [Moles_standard / Moles_sample]) * 100
-
Method 2: High-Resolution Mass Spectrometry (HRMS)
HRMS, typically using Electrospray Ionization (ESI), can resolve the molecular ions of the deuterated and non-deuterated species, allowing for a direct measurement of their relative abundance.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of this compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Setup:
-
Mass Spectrometer: An Orbitrap or TOF mass spectrometer capable of >10,000 resolution.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Directly infuse the sample at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.
-
-
Data Acquisition:
-
Acquire data in full scan mode, focusing on the m/z range expected for the protonated molecular ions.
-
Trimethylammonium-d6 [M]⁺: Expected m/z ~66.12
-
Trimethylammonium-d0 [M]⁺: Expected m/z ~60.08
-
-
-
Data Analysis:
-
Extract the ion chromatograms or averaged spectra for the d6 and d0 species.
-
Calculate the isotopic purity by comparing the peak intensities (areas): D% = [Intensity_d6 / (Intensity_d6 + Intensity_d0)] * 100
-
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive analysis and comparison of isotopic purity for commercially sourced this compound.
References
A Researcher's Guide to the Quantitative Analysis of Trimethylamine and its Metabolites Using Trimethylammonium chloride-d6
Introduction
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of using a deuterated internal standard, specifically Trimethylammonium chloride-d6, against other alternatives for the analysis of trimethylamine (TMA) and its physiologically significant metabolite, trimethylamine-N-oxide (TMAO), in various biological matrices. In the landscape of bioanalytical techniques, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is fundamental to achieving reliable and reproducible results.[1][2] An ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—thereby compensating for any potential variability. Among the available options, deuterated internal standards have emerged as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates.[1][3]
Core Advantage: Mitigating the Matrix Effect
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[4] Deuterated standards, being chemically and physically almost identical to the analyte, co-elute and experience the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, a common alternative, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
The diagram below illustrates the principle of how a co-eluting deuterated internal standard effectively compensates for signal variations caused by matrix effects, ensuring a stable and reliable analyte-to-internal standard ratio for accurate quantification.
Data Presentation: Performance Comparison
The theoretical advantages of deuterated standards are consistently supported by experimental data. The tables below summarize the performance metrics for the quantification of Trimethylamine-N-oxide (TMAO), a key metabolite of trimethylamine, using its deuterated (d9-TMAO) internal standard in human plasma. This data serves as a direct proxy for the performance expected when using this compound for TMA analysis.
Table 1: Performance of a Deuterated Internal Standard (d9-TMAO) in Human Plasma
| Parameter | Performance Metric | Result | Reference |
| Linearity | Range | 0.1 - 200 µM | |
| Correlation Coefficient (r²) | > 0.999 | ||
| Accuracy | Spike Recovery (0.5 µM) | 98.2% | |
| Spike Recovery (5 µM) | 97.3% | ||
| Spike Recovery (100 µM) | 101.6% | ||
| Precision | Intra-day CV% | < 6.4% | |
| Inter-day CV% | < 9.9% | ||
| Sensitivity | Lower Limit of Quantification (LLOQ) | 0.05 - 0.25 µM |
Table 2: Comparative Performance: Deuterated IS vs. Structural Analog IS
| Parameter | Performance Metric | Deuterated Internal Standard | Structural Analog Internal Standard | Reference |
| Accuracy | Mean Bias from Nominal | 0.3% | 12.5% | |
| Precision | Standard Deviation | 7.6% | 15.2% |
This data, from a study on the depsipeptide kahalalide F, clearly illustrates the statistically significant improvement in both accuracy and precision when using a deuterated internal standard compared to a structural analog.
Experimental Protocols
To illustrate the practical application of this compound, two common sample preparation protocols followed by LC-MS/MS analysis are detailed below.
Analysis in Human Plasma/Serum
For complex matrices like plasma or serum, a protein precipitation step is essential to remove high-abundance proteins that can interfere with the analysis and foul the LC-MS system.
Methodology: Protein Precipitation
-
Sample Aliquoting: Transfer 95 µL of the plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of this compound working solution to each sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex & Incubate: Mix the samples vigorously on a vortex mixer and incubate at 4°C for at least 60 minutes to ensure complete precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube.
-
Dilution: Dilute the supernatant with 300 µL of LC-MS grade water containing 0.1% formic acid.
-
Analysis: Transfer the final diluted sample to an autosampler vial for injection into the LC-MS/MS system.
References
Unlocking Enhanced Stability and Precision: The Advantages of Trimethylammonium Chloride-d6
For researchers, scientists, and drug development professionals, the quest for more reliable and robust chemical tools is perpetual. In the realm of quaternary ammonium compounds, Trimethylammonium chloride-d6, a deuterated analog of Trimethylammonium chloride, presents significant advantages over its non-deuterated counterpart and other similar compounds. These benefits primarily lie in its increased metabolic stability and its utility as a superior internal standard in analytical applications, particularly mass spectrometry. This guide provides an objective comparison, supported by experimental data from analogous compounds and detailed experimental protocols, to highlight the superior performance of this compound.
Enhanced Metabolic Stability: The Deuterium Advantage
The primary advantage of this compound in a biological context is its enhanced metabolic stability, a direct consequence of the kinetic isotope effect (KIE). The substitution of hydrogen atoms with deuterium atoms on the methyl groups creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change has a profound impact on the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step.
One of the key metabolic pathways for tertiary amines, such as the trimethylammonium cation, is N-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes in the liver. The cleavage of a C-H bond on one of the methyl groups is a critical step in this process. Due to the higher energy required to break the C-D bond, the N-demethylation of this compound is significantly slower than that of its non-deuterated form. This leads to a longer biological half-life and reduced rate of clearance.
A compelling example of this effect is seen with enzalutamide, a drug that undergoes N-demethylation. The in vitro intrinsic clearance (CLint) of its deuterated analog, d3-enzalutamide, in rat and human liver microsomes was found to be 49.7% and 72.9% lower, respectively, than the non-deuterated compound. This corresponds to a kinetic isotope effect (KH/KD) of approximately 2.[3]
Table 1: Comparative in vitro Metabolic Stability of Deuterated vs. Non-Deuterated Enzalutamide (An Analogous Tertiary Amine)
| Compound | In Vitro System | Intrinsic Clearance (CLint) Reduction vs. Non-deuterated | Kinetic Isotope Effect (KH/KD) |
| d3-Enzalutamide | Rat Liver Microsomes | 49.7% | ~2.0 |
| d3-Enzalutamide | Human Liver Microsomes | 72.9% | ~2.0 |
This data, from a study on enzalutamide, illustrates the significant impact of deuteration on the metabolic stability of a compound undergoing N-demethylation, a pathway relevant to trimethylammonium chloride.[3]
This enhanced metabolic stability makes this compound a more persistent molecule in biological systems, which can be advantageous in studies requiring sustained concentrations of the compound.
Superior Performance as an Internal Standard in Mass Spectrometry
In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results. This compound excels in this role, offering distinct advantages over non-deuterated internal standards like other quaternary ammonium compounds.
The ideal internal standard should have physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, it must be distinguishable by the mass spectrometer. Deuterated standards like this compound fulfill these criteria perfectly.
Key Advantages as an Internal Standard:
-
Co-elution with the Analyte: this compound has a retention time that is virtually identical to that of endogenous or non-labeled Trimethylammonium chloride. This co-elution is crucial for accurately compensating for matrix effects, which are variations in ionization efficiency caused by other components in the sample matrix.
-
Correction for Matrix Effects: Because the deuterated and non-deuterated forms elute at the same time, they experience the same degree of ion suppression or enhancement from the matrix. This allows for a reliable correction of the analyte signal, leading to more accurate quantification. Non-deuterated internal standards, having different chemical structures, will have different retention times and are therefore less effective at correcting for matrix effects that can vary across the chromatographic run.
-
Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation, injection volume, and instrument response, the use of this compound as an internal standard significantly improves the precision and accuracy of quantitative assays.
dot
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Comparison with Other Quaternary Ammonium Compounds
To provide a comprehensive evaluation, this compound should be compared not only to its non-deuterated counterpart but also to other commonly studied quaternary ammonium compounds, such as Tetramethylammonium chloride and Tetraethylammonium chloride.
Table 2: Comparative Properties of Selected Quaternary Ammonium Compounds
| Property | This compound | Trimethylammonium chloride | Tetramethylammonium chloride | Tetraethylammonium chloride |
| Chemical Formula | C₃H₄D₆NCl | C₃H₁₀NCl | C₄H₁₂NCl | C₈H₂₀NCl |
| Molecular Weight | 101.61 g/mol | 95.57 g/mol | 109.60 g/mol | 165.70 g/mol |
| Metabolic Stability | High (due to KIE) | Moderate | Expected to be metabolized | Expected to be metabolized |
| Use as Internal Standard | Excellent (for Trimethylammonium) | Not suitable | Not suitable (for Trimethylammonium) | Not suitable (for Trimethylammonium) |
While comprehensive, directly comparable metabolic stability data for all these compounds from a single study is scarce, the known metabolic pathways of tertiary and quaternary amines suggest that all are susceptible to enzymatic degradation in vivo. The key differentiator for this compound is the predictable and significant increase in metabolic stability afforded by deuteration.
Experimental Protocols
To facilitate a direct and quantitative comparison of the metabolic stability of these compounds, the following experimental protocol for an in vitro assay using human liver microsomes is provided.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
1. Objective:
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound, Trimethylammonium chloride, Tetramethylammonium chloride, and Tetraethylammonium chloride in human liver microsomes.
2. Materials:
-
Test compounds: this compound, Trimethylammonium chloride, Tetramethylammonium chloride, Tetraethylammonium chloride
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS) for LC-MS/MS analysis (a structurally similar compound not being tested, e.g., a deuterated analog of a different quaternary ammonium compound)
-
96-well plates
-
Incubator with shaking capability (37°C)
-
LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound and the internal standard in a suitable solvent (e.g., water or methanol).
-
Preparation of Working Solutions: Dilute the stock solutions to a working concentration of 100 µM in the same solvent.
-
Incubation Mixture Preparation:
-
In a 96-well plate, add the appropriate volume of 100 mM potassium phosphate buffer.
-
Add 1 µL of the 100 µM working solution of each test compound to respective wells to achieve a final substrate concentration of 1 µM.
-
Add pooled human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / microsomal protein in mg) .
References
- 1. Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope effects in enzymatic N-demethylation of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Enhanced Efficacy of Deuterated Trimethylammonium Compounds in Quantitative Analysis
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative data are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative analysis of deuterated trimethylammonium compounds, specifically focusing on the application of trimethylamine-N-oxide-d9 (TMAO-d9) as an internal standard for the quantification of its non-deuterated counterpart, trimethylamine-N-oxide (TMAO), a significant biomarker for cardiovascular disease.
The data presented herein, drawn from validated analytical methods, demonstrates the superior performance of the deuterated standard in mitigating matrix effects and enhancing analytical accuracy and precision.
Quantitative Performance Data
The efficacy of using a deuterated internal standard is most evident in the direct comparison of key analytical performance metrics. The following table summarizes the validation data from a stable isotope dilution LC-MS/MS method for the quantification of TMAO in human plasma, with and without the use of TMAO-d9 as an internal standard.
| Performance Metric | With TMAO-d9 Internal Standard | Without Internal Standard (External Calibration) |
| Accuracy (Spike Recovery) | ||
| Low Concentration (0.5 µM) | 98.2%[1] | Subject to significant matrix-induced variability |
| Mid Concentration (5 µM) | 97.3%[1] | Subject to significant matrix-induced variability |
| High Concentration (100 µM) | 101.6%[1] | Subject to significant matrix-induced variability |
| Precision (Coefficient of Variation) | ||
| Intra-day CV | 2-8%[2] | Often exceeds acceptable limits of <15% |
| Inter-day CV | 2-8%[2] | Often exceeds acceptable limits of <15% |
| Linearity (R²) | > 0.999 | Can be compromised by inconsistent matrix effects |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | Higher and more variable depending on matrix |
Experimental Protocols
The following is a detailed methodology for the quantification of TMAO in human plasma using a stable isotope dilution LC-MS/MS method with TMAO-d9 as an internal standard.
1. Sample Preparation:
-
Aliquots of human plasma (or serum) are mixed with a known concentration of the internal standard, TMAO-d9, dissolved in methanol.
-
Proteins are precipitated from the sample by the addition of a precipitating agent (e.g., acetonitrile or zinc sulfate).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing the analyte (TMAO) and the internal standard (TMAO-d9), is transferred to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: The sample extract is injected onto a silica-based or C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate TMAO and TMAO-d9 from other sample components.
-
Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify TMAO and TMAO-d9. The precursor-to-product ion transitions monitored are:
-
TMAO: m/z 76 → 58
-
TMAO-d9: m/z 85 → 66
-
-
Quantification: The peak area of the analyte (TMAO) is normalized to the peak area of the internal standard (TMAO-d9). This ratio is then used to determine the concentration of TMAO in the original sample by referencing a calibration curve prepared with known concentrations of TMAO and a fixed concentration of TMAO-d9.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process and the principle of using a deuterated internal standard.
References
Safety Operating Guide
Proper Disposal of Trimethylammonium Chloride-d6: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Trimethylammonium chloride-d6, a deuterated analog of trimethylammonium chloride, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with trimethylammonium chloride and its derivatives. These compounds are generally categorized as harmful if swallowed and toxic in contact with skin, causing severe skin burns and eye damage. Furthermore, they are very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this chemical:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: In cases of insufficient ventilation or the potential for aerosol formation, a NIOSH/MSHA-approved respirator should be used.
Quantitative Data Summary
The following table summarizes key quantitative data for trimethylammonium chloride, which can be considered representative for its d6 analog for disposal purposes.
| Property | Value |
| Molecular Formula | C₃H₄D₆ClN |
| Molecular Weight | 101.61 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | 240 °C |
| Toxicity (Oral, Rat LD50) | 3400 mg/kg (for non-deuterated compound) |
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Procedure for Unused or Expired Pure Compound:
-
Containerization: Keep the chemical in its original, clearly labeled container. If repackaging is necessary, use a new, clean, and chemically compatible container (e.g., glass or high-density polyethylene) that can be securely sealed.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Associated hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant").
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, segregated from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. The waste will be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[1]
Procedure for Contaminated Materials (e.g., PPE, labware):
-
Collection: Place all contaminated materials, such as gloves, bench paper, and pipette tips, into a dedicated, durable plastic bag or a solid, leak-proof container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminant: "this compound contaminated debris".
-
Disposal: Once the container is full, seal it and arrange for its collection through your institution's EHS department.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust formation.
-
For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spill. Place the contaminated absorbent material into a suitable, labeled container for disposal.
-
-
Decontamination: Thoroughly clean the spill area with a suitable cleaning agent.
-
Waste Disposal: Dispose of all contaminated cleanup materials as hazardous waste according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Trimethylammonium chloride-d6
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Trimethylammonium chloride-d6. The following procedures are based on the known hazards of the non-deuterated form, Trimethylammonium chloride, and general best practices for handling deuterated and hazardous chemicals.
Quantitative Data Summary
The following table summarizes the known quantitative data for Trimethylammonium chloride (non-deuterated). This information should be used as a conservative guide for handling the deuterated form.
| Property | Value | Source |
| Molecular Weight | 95.57 g/mol | [1] |
| Melting Point | 277.5 °C | [1] |
| Boiling Point | <200 °C | [1] |
| Water Solubility | 758 g/L at 20 °C | [2] |
| log Pow | < -2.25 at 25 °C | [2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is required when there is a splash hazard. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect gloves before use and change them immediately if contaminated. | Prevents skin contact with the chemical, which is toxic upon contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from contamination. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. | Prevents inhalation of the harmful dust. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent absorption of moisture, as the compound is hygroscopic.
2. Handling and Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is worn correctly.
-
To weigh the compound, use a tared, sealed container to minimize dust generation.
3. Dissolving and Use:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Use only in a well-ventilated area.
4. Spill Response:
-
In the event of a small spill, dampen the solid material with water to prevent dusting.
-
Carefully sweep the dampened material into a suitable, labeled container for disposal.
-
Clean the spill area with a soap and water solution.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid chemical waste.
2. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
